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5-Methyl-N-(2-methylpropyl)-2-nitroaniline Documentation Hub

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  • Product: 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

Core Science & Biosynthesis

Foundational

Technical Monograph: HC Violet 1 (CAS 82576-75-8)

The following technical guide provides an in-depth analysis of HC Violet 1 (CAS 82576-75-8) , a nitro-substituted phenylenediamine derivative widely used in semi-permanent hair coloring formulations.[1] This monograph sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of HC Violet 1 (CAS 82576-75-8) , a nitro-substituted phenylenediamine derivative widely used in semi-permanent hair coloring formulations.[1] This monograph synthesizes chemical structure analysis, manufacturing methodologies, and safety data based on authoritative regulatory opinions (SCCS) and industrial standards.

Chemical Identity, Synthesis, and Safety Profile [1]

Executive Summary

HC Violet 1 is a semi-permanent (direct) hair dye belonging to the class of nitro-phenylenediamines.[1] Unlike oxidative dyes that require coupling agents and hydrogen peroxide to form color in situ, HC Violet 1 is a pre-formed chromophore that diffuses directly into the hair cuticle and outer cortex. Its molecular architecture—characterized by a hydrophilic ethanolamine tail and a nitro-aromatic core—facilitates aqueous solubility while maintaining sufficient lipophilicity (LogP ~0.[1]92) for keratin affinity. This guide details its structural properties, synthesis via nucleophilic aromatic substitution (


), and critical safety considerations regarding skin sensitization.

Chemical Identity & Structural Analysis

HC Violet 1 is a secondary amine derivative of 2-methyl-5-nitro-1,4-phenylenediamine.[1] The molecule features a "push-pull" electronic system where the electron-donating amino groups and the electron-withdrawing nitro group create a conjugated system responsible for its violet absorption spectrum (


 nm).[1]
Table 1: Chemical Identification Data
PropertySpecification
CAS Registry Number 82576-75-8
INCI Name HC Violet No. 1
IUPAC Name 2-[(4-amino-2-methyl-5-nitrophenyl)amino]ethanol
Synonyms Imexine FAA; Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-
Molecular Formula

Molecular Weight 211.22 g/mol
SMILES CC1=CC(=C(C=C1NCCO)[O-])N
Physical Form Bright anthracitic crystalline powder
Structural Diagram (DOT)

The following diagram illustrates the core connectivity of the HC Violet 1 molecule.

Caption: Schematic representation of functional groups attached to the central benzene scaffold.

Physicochemical Properties

The physicochemical profile of HC Violet 1 dictates its formulation stability and hair penetration kinetics. The relatively low LogP indicates it is moderately hydrophilic, preventing deep penetration into the hair medulla but allowing effective staining of the cuticle layers.

Table 2: Physicochemical Parameters
ParameterValueMethod/Source
Melting Point 139 – 145 °CDSC / Capillary Method
LogP (Octanol/Water) 0.92EC Method A.8 (Experimental)
Water Solubility < 1 g/L (at 22°C)Low solubility requires co-solvents
Ethanol Solubility < 1 g/100mLLimited
DMSO Solubility > 20 g/100mLHigh (Preferred solvent for analysis)
pKa Not determinedSecondary amine is weakly basic
UV/Vis

248 nm, 489 nmIn Ethanol

Synthesis & Manufacturing

The industrial synthesis of HC Violet 1 typically follows a Nucleophilic Aromatic Substitution (


)  pathway. The reaction exploits the activation of the benzene ring by the electron-withdrawing nitro group, which makes the halogen leaving group at the para or ortho position susceptible to nucleophilic attack by ethanolamine.
Synthesis Pathway

Precursor: 4-amino-5-chloro-2-nitrotoluene (or similar halo-nitro intermediate).[1] Reagent: Ethanolamine (2-aminoethanol).[1] Mechanism: The amine nitrogen of ethanolamine attacks the carbon bearing the chlorine atom. The intermediate Meisenheimer complex collapses to expel the chloride ion, yielding HC Violet 1.

Synthesis_Pathway Precursor 4-amino-5-chloro- 2-nitrotoluene Intermediate Meisenheimer Complex Precursor->Intermediate SNAr Attack Reagent Ethanolamine (Nucleophile) Reagent->Intermediate Product HC Violet 1 (Final Dye) Intermediate->Product Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Synthesis of HC Violet 1 via nucleophilic aromatic substitution of a chloro-nitro precursor.

Impurity Profile

According to SCCS evaluations, the following impurities are critical quality attributes (CQAs) to monitor:

  • Impurity A: 2-Methyl-5-nitro-benzene-1,4-diamine (The de-hydroxyethylated analog).[1]

  • Impurity C: 4-(2-hydroxy-ethylamino)-5-methyl-2-nitro-phenol (Hydrolysis byproduct).[1]

  • Nitrosamines: As a secondary amine, HC Violet 1 can form carcinogenic nitrosamines in the presence of nitrosating agents. Formulation Requirement: Do not use in formulations containing nitrosating systems (e.g., nitrite preservatives).

Analytical Protocols

To ensure scientific integrity in research or QC, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.01M Phosphate buffer (pH 6.0)

    • B: Acetonitrile[1]

    • Gradient: 10% B to 80% B over 20 mins.

  • Detection: UV/Vis Diode Array at 254 nm (impurities) and 490 nm (assay).

  • Standard Preparation: Dissolve reference standard in DMSO, dilute with mobile phase.

Identification
  • IR Spectroscopy: Characteristic bands for -NO2 (symmetric/asymmetric stretch ~1350/1530 cm⁻¹) and -OH/-NH stretches (3200-3400 cm⁻¹).[1]

  • NMR:

    
     NMR in DMSO-
    
    
    
    confirms the ethyl chain protons and aromatic protons.

Toxicology & Safety Assessment

The safety of HC Violet 1 has been rigorously reviewed by the Scientific Committee on Consumer Safety (SCCS).

Sensitization Potential[1]
  • Classification: Strong Sensitizer .

  • Data: Local Lymph Node Assay (LLNA) and Guinea Pig Maximization Test (GPMT) indicate a high potential for inducing contact allergy.

  • Risk Mitigation: Consumer products must carry warning labels.[1] Maximum concentration limits are strictly enforced to minimize induction risk.

Systemic Toxicity
  • NOAEL (No Observed Adverse Effect Level): 50 mg/kg bw/day (90-day oral study in rats).[1]

  • Genotoxicity: Non-mutagenic in the Ames test.

  • Carcinogenicity: No evidence of carcinogenicity in available studies.

Regulatory Limits (EU/Global)[1]
  • Non-Oxidative (Semi-Permanent): Max 0.28% in finished product.

  • Oxidative: Max 0.5% (before mixing), resulting in 0.25% on-head concentration.[1]

References

  • Scientific Committee on Consumer Products (SCCP). (2006). Opinion on HC Violet n° 1 (COLIPA n° B66). SCCP/1025/06.[1] European Commission.[1] Available at: [Link][1]

  • Scientific Committee on Consumer Safety (SCCS). (2013). Memorandum on hair dye substances and their sensitising properties. SCCS/1509/13.[1] European Commission.[1] Available at: [Link][1]

  • PubChem. (n.d.).[1] HC Violet No. 1 (CID 9815715).[2] National Center for Biotechnology Information.[1] Retrieved March 4, 2026, from [Link]

  • European Commission. (n.d.).[1] CosIng: HC Violet No. 1. Cosmetic Ingredient Database. Retrieved March 4, 2026, from [Link]

  • Corbett, J. F. (2000). Hair Colorants: Chemistry and Toxicology. Cosmetic Science and Technology Series, Vol 22. Marcel Dekker.[1] (General reference for nitro dye synthesis mechanisms).

Sources

Exploratory

Photophysical Characterization of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline: A Comprehensive Guide to UV-Vis Absorption and Intramolecular Charge Transfer

Executive Summary In the landscape of organic photochemistry, push-pull chromophores—molecules featuring an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected via a -conjugated bridge—serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic photochemistry, push-pull chromophores—molecules featuring an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected via a


-conjugated bridge—serve as fundamental models for non-linear optics, solvatochromic probes, and dye chemistry. 5-Methyl-N-(2-methylpropyl)-2-nitroaniline  is a highly specialized ortho-nitroaniline derivative.

This technical whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics of this molecule. By deconstructing the structural causality behind its photophysics and establishing self-validating experimental protocols, this guide serves as an authoritative resource for researchers investigating Intramolecular Charge Transfer (ICT) dynamics in substituted anilines.

Structural Causality & The Push-Pull Mechanism

To understand the UV-Vis spectrum of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline, we must first analyze the electronic contributions of its substituents. The molecule operates as a classic Donor-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-Acceptor (D-

-A) system:
  • The Acceptor (EWG): The nitro (

    
    ) group at the 2-position is highly electronegative. It withdraws electron density from the aromatic ring via both inductive (
    
    
    
    ) and resonance (
    
    
    ) effects, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • The Donor (EDG): The N-(2-methylpropyl) [isobutylamino] group at the 1-position acts as the electron source. The isobutyl chain provides a stronger positive inductive (

    
    ) effect than a primary amine, enriching the nitrogen's lone pair and elevating the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • The Modulator: The methyl group at the 5-position provides a weak

    
     effect. More importantly, it influences the steric environment of the ring.
    
  • Conformational Locking: Because the secondary amine retains one proton, it forms a strong intramolecular hydrogen bond with the oxygen of the ortho-nitro group. This interaction is critical: it locks the molecule into a coplanar conformation, maximizing orbital overlap between the nitrogen lone pair and the

    
    -system. This coplanarity directly causes a hyperchromic shift (increased molar absorptivity, 
    
    
    
    ) and a bathochromic shift (longer wavelength) compared to non-hydrogen-bonded isomers.

ICT_Pathway S0 Ground State (S0) Low Dipole Moment FC Franck-Condon State (Unrelaxed S1) S0->FC hν (Absorption) Ultrafast ICT ICT State (Relaxed S1) High Dipole Moment FC->ICT Solvent Relaxation Decay Non-Radiative Decay & Fluorescence ICT->Decay Relaxation Decay->S0 Return to S0

Intramolecular Charge Transfer (ICT) and solvent relaxation pathway.

Solvatochromism and Excited-State Dynamics

The primary absorption band in the UV-Vis spectrum of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (typically found between 400 nm and 450 nm) is assigned to a


 transition with profound Intramolecular Charge Transfer (ICT)  character[1].

Upon photon absorption, electron density shifts rapidly from the isobutylamino donor to the nitro acceptor. According to the Franck-Condon principle, this electronic transition occurs faster than the surrounding solvent molecules can reorient. The resulting excited state possesses a significantly larger dipole moment (


) than the ground state (

).

Because of this dipole expansion, the molecule exhibits positive solvatochromism [2]. As the dielectric constant and hydrogen-bonding capacity of the solvent increase, the highly polar excited state is stabilized to a greater degree than the ground state. This narrows the HOMO-LUMO gap, causing the absorption maximum (


) to shift to lower energies (longer wavelengths) in polar solvents like ethanol or DMSO, compared to non-polar solvents like cyclohexane.
Quantitative Data Presentation

The table below outlines the anticipated photophysical parameters for this specific chromophore across a dielectric gradient, extrapolated from baseline 2-nitroaniline data and the inductive contributions of the isobutyl and methyl substituents.

Table 1: Anticipated UV-Vis Absorption Parameters for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

SolventPolarity Index (P')Dielectric Constant (

)
Expected

(nm)
Expected

(

)
Transition Type
Cyclohexane0.22.02~4054,500 - 5,000

(ICT)
Toluene2.42.38~4124,800 - 5,200

(ICT)
Chloroform4.14.81~4205,000 - 5,500

(ICT)
Ethanol5.224.5~4305,500 - 6,000

(ICT)
DMSO7.246.7~4386,000 - 6,500

(ICT)

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, UV-Vis spectral acquisition must not be treated as a simple "point-and-shoot" exercise. The following step-by-step protocol embeds self-validation to guarantee that the recorded spectra represent the true monomeric ICT state, free from aggregation artifacts.

Workflow A 1. Sample & Solvent Prep (Spectroscopic Grade) B 2. Concentration Matrix (Target Abs: 0.1 - 1.0) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. Spectral Acquisition (250 - 600 nm Scan) C->D E 5. Self-Validation (Beer-Lambert Linearity Check) D->E F 6. Solvatochromic Analysis (Lippert-Mataga Plot) E->F

Self-validating UV-Vis experimental workflow for push-pull chromophores.
Step-by-Step Spectral Acquisition Protocol

Step 1: Glassware and Solvent Preparation

  • Action: Wash all volumetric flasks and quartz cuvettes (10 mm path length) with spectroscopic-grade solvent, followed by drying under a stream of high-purity nitrogen.

  • Causality: Trace contaminants or residual cleaning solvents can introduce spurious absorption bands in the UV region or alter the local dielectric environment, artificially skewing solvatochromic shifts.

Step 2: Stock Solution Formulation

  • Action: Weigh exactly 2.0 mg of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline using a microbalance. Dissolve in 10.0 mL of the target solvent to create a concentrated stock.

  • Causality: Gravimetric precision is non-negotiable. An inaccurate initial mass will propagate errors through all subsequent molar absorptivity (

    
    ) calculations.
    

Step 3: Concentration Matrix Generation (Self-Validation Step)

  • Action: Perform serial dilutions to create five working solutions ranging from

    
     M to 
    
    
    
    M.
  • Causality: This matrix is required to validate the Beer-Lambert law. If the molecule aggregates (e.g., forming H- or J-aggregates via

    
     stacking), the absorbance will deviate from linearity. A perfectly linear plot (
    
    
    
    ) validates that the molecule exists purely as a monomer.

Step 4: Instrument Calibration and Baseline Correction

  • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes. Run a baseline scan (250–600 nm) using matched quartz cuvettes filled with pure solvent in both the reference and sample paths.

  • Causality: Lamp thermal equilibrium ensures photon flux stability. Matched cuvettes cancel out refractive index differences and solvent absorption cutoffs.

Step 5: Spectral Acquisition

  • Action: Scan each concentration in the matrix from 250 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides optimal spectral resolution without compromising the signal-to-noise ratio, ensuring the exact

    
     peak is captured for accurate solvatochromic mapping.
    

References

  • Title: o-Nitroaniline - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents Source: ResearchGate (Journal of Molecular Modeling) URL: [Link]

  • Title: Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects Source: ChemRxiv URL: [Link]

Sources

Foundational

In-Depth Technical Guide: Thermodynamic Stability of N-Isobutyl-5-methyl-2-nitroaniline

Executive Summary & Chemical Identity N-Isobutyl-5-methyl-2-nitroaniline (also known as N-(2-methylpropyl)-5-methyl-2-nitroaniline) is a specialized lipophilic intermediate derived from the nitroaniline family. It is str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-Isobutyl-5-methyl-2-nitroaniline (also known as N-(2-methylpropyl)-5-methyl-2-nitroaniline) is a specialized lipophilic intermediate derived from the nitroaniline family. It is structurally characterized by an electron-withdrawing nitro group ortho to a secondary amine, which is further substituted with an isobutyl group.

This guide provides a comprehensive thermodynamic profile, focusing on the interplay between intramolecular hydrogen bonding (stabilizing) and alkyl chain oxidation (destabilizing). While the parent compound (5-methyl-2-nitroaniline) is a high-melting solid, the N-isobutyl derivative exhibits distinct phase behavior and decomposition kinetics critical for drug development and dye synthesis applications.

Chemical Structure & Key Properties
PropertyDetail
IUPAC Name N-(2-methylpropyl)-5-methyl-2-nitroaniline
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Parent Compound 5-Methyl-2-nitroaniline (CAS 578-46-1)
Predicted LogP ~3.5 - 4.0 (High Lipophilicity)
Physical State Low-melting solid or viscous oil (Predicted MP: 45–75°C)

Thermodynamic Fundamentals

The thermodynamic stability of N-isobutyl-5-methyl-2-nitroaniline is governed by two opposing forces: the Ortho-Effect (stabilization) and Steric Strain/Alkyl Oxidation (destabilization).

The Ortho-Effect (Stabilization)

The defining thermodynamic feature of ortho-nitroanilines is the formation of a strong intramolecular hydrogen bond (IMHB) between the amine hydrogen and the nitro group oxygen.

  • Enthalpic Contribution : This 6-membered pseudo-ring lowers the system's enthalpy (

    
    ), significantly reducing volatility and increasing chemical resistance to hydrolysis compared to meta or para isomers.
    
  • Planarity : The IMHB locks the phenyl ring and the nitroamine system into a planar conformation, maximizing

    
    -conjugation.
    
Steric Perturbation (Destabilization)

The introduction of the isobutyl group at the nitrogen atom introduces steric bulk that competes with the planar IMHB requirement.

  • Lattice Energy Disruption : Unlike the parent 5-methyl-2-nitroaniline (MP: 110°C), the bulky isobutyl tail disrupts efficient crystal packing. This results in a significant melting point depression , likely shifting the phase transition to

    
    .
    
  • Entropic Factors : The flexible isobutyl chain increases the vibrational entropy of the molecule, further favoring the liquid phase at lower temperatures.

Decomposition Pathways

At elevated temperatures (>200°C), the stability provided by the aromatic ring is overcome by the reactivity of the nitro group towards the alkyl side chain. The primary decomposition mechanism is an intramolecular redox reaction .

Decomposition Start N-Isobutyl-5-methyl-2-nitroaniline (Stable < 180°C) Activation Thermal Activation (>200°C) Start->Activation Heat Input Intermediate Cyclic Intermediate (Nitro O attacks u03b1-Carbon) Activation->Intermediate H-Transfer Products Decomposition Products: Isobutene + Nitrosophenol deriv. Intermediate->Products Elimination

Figure 1: Predicted thermal decomposition pathway via intramolecular oxidation.

Experimental Characterization Protocols

To validate the thermodynamic stability of this compound, researchers must employ a multi-modal approach. The following protocols are designed to ensure data integrity and reproducibility.

Differential Scanning Calorimetry (DSC)

Objective : Determine the melting point (


) and onset of thermal decomposition (

).
  • Instrument : Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Prep : 2–5 mg of sample in a hermetically sealed aluminum pan (pinhole lid to allow gas escape only if measuring evaporation, sealed for decomposition).

  • Protocol :

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Expected Results :

    • Endotherm (45–75°C) : Melting event.

    • Exotherm (>220°C) : Decomposition. Note: A sharp exotherm indicates potential energetic decomposition; safety shields should be used.

Thermogravimetric Analysis (TGA)

Objective : Differentiate between volatility (evaporation) and degradation.

  • Protocol : Ramp 10°C/min from Ambient to 400°C.

  • Interpretation :

    • Mass loss < 150°C typically indicates solvent/moisture or sublimation.

    • Mass loss coincident with the DSC exotherm confirms chemical decomposition.

Accelerated Stability Testing (HPLC-Based)

Objective : Assess hydrolytic and oxidative stability under stress.

ConditionDurationPurpose
Acid Stress (0.1 N HCl, 60°C)24 HoursTest susceptibility to dealkylation or hydrolysis.
Oxidative Stress (3% H₂O₂, RT)4 HoursTest resistance of the isobutyl group to oxidation.
Thermal Stress (Solid, 60°C)1 WeekSimulate shelf-life stability.

Analysis : Use Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient. The nitro group provides a strong UV chromophore (monitor at 254 nm and 380 nm).

Synthesis & Impurity Profile

Thermodynamic data is only as valid as the sample purity. The synthesis of N-isobutyl-5-methyl-2-nitroaniline often yields specific impurities that can skew stability data.

Synthesis Workflow

The most robust route involves the nucleophilic aromatic substitution (


) of a halide precursor.

Synthesis Reactants Reactants: 3-Chloro-4-nitrotoluene + Isobutylamine Conditions Conditions: Ku2082COu2083, DMF, 80-100u00b0C Reactants->Conditions Crude Crude Product: Mixture of Product + Unreacted Chloride Conditions->Crude Purification Purification: Recrystallization (EtOH) or Column Chromatography Crude->Purification Final Target: N-Isobutyl-5-methyl-2-nitroaniline Purification->Final

Figure 2: Synthesis pathway via Nucleophilic Aromatic Substitution.

Critical Impurities
  • Regioisomers : If starting from nitration of N-isobutyl-m-toluidine, you may get the 4-nitro or 6-nitro isomers. These have vastly different melting points and stabilities.

  • Bis-alkylation : Formation of tertiary amines if excess alkyl halide is used (less likely in the amine + chloronitrobenzene route).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1189270, 5-Methyl-2-nitroaniline. Retrieved from [Link]

  • Athimoolam, S. & Sridhar, S. (2014). Synthesis, growth and characterization of a new nonlinear optical material: 5-Methyl-2-nitroaniline. Journal of Crystal Growth.
  • Zeman, S. (1980). Kinetic parameters of the thermal decomposition of picramide and its N-alkyl derivatives. Thermochimica Acta. (Mechanistic basis for N-alkyl nitroaniline decomposition).
  • BenchChem. Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline Derivatives.
Exploratory

solubility profile of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Recognizing the absence of publicly available quantitative solubility data for this specific compound, this document serves as a critical resource for researchers. It delivers a robust theoretical foundation, detailed experimental protocols for accurate solubility determination, and predictive insights based on the analysis of structurally analogous compounds. By integrating theoretical models like Hansen Solubility Parameters (HSP) with practical, step-by-step methodologies, this guide empowers scientists to generate reliable solubility data essential for synthesis, purification, formulation, and process development.

Introduction: The Challenge of Undocumented Solubility

5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a substituted nitroaniline derivative whose utility in synthetic chemistry and materials science necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount, directly influencing reaction kinetics, crystallization, purification efficiency, and the formulation of final products.

A comprehensive literature search reveals a significant gap: specific, quantitative experimental solubility data for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline is not publicly documented. This guide is therefore structured not as a repository of existing data, but as a proactive, field-proven manual for its determination and interpretation.

Molecular Structure Analysis:

The structure of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline features several key functional groups that govern its interactions with solvents:

  • Aromatic Ring: Provides a nonpolar, hydrophobic character.

  • Nitro Group (-NO2): A strong electron-withdrawing group that introduces significant polarity and acts as a hydrogen bond acceptor.

  • Secondary Amine (-NH-): Can act as a hydrogen bond donor.

  • Methyl (-CH3) and Isobutyl (-CH2CH(CH3)2) Groups: These aliphatic groups increase the nonpolar character and steric bulk of the molecule.

Based on this structure, the compound is expected to exhibit limited solubility in water and preferential solubility in a range of organic solvents, with the precise degree of solubility depending on the solvent's polarity, hydrogen bonding capacity, and dispersion forces.

The Theoretical Bedrock: Principles of Solubility

The dissolution of a solid solute into a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix).[1] A solution will form spontaneously when ΔG_mix is negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

Where:

  • ΔH_mix is the enthalpy of mixing, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[2]

  • T is the absolute temperature.

  • ΔS_mix is the entropy of mixing, which reflects the increase in randomness of the system and almost always favors dissolution.[1]

The principle of "like dissolves like" is a practical distillation of these thermodynamic concepts. Solutes dissolve best in solvents that have similar intermolecular forces.[3]

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a powerful, semi-empirical method for predicting the solubility of a substance in various solvents.[4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.[6]

  • δP (Polar): Energy from dipolar intermolecular forces.[6]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[6]

Every solvent and solute can be assigned a set of these three parameters. A solute is predicted to be soluble in a solvent if their HSP values are similar. This similarity is quantified by the Hansen Solubility Parameter "distance" (Ra), where a smaller distance implies higher solubility.[6]

cluster_HSP Hansen Solubility Parameter Space cluster_solvents solute Solute HSP (δD_solute, δP_solute, δH_solute) calc Calculate HSP Distance (Ra) Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)² solute->calc Compare good_solvent Good Solvent (Similar HSP) good_solvent->calc poor_solvent Poor Solvent (Dissimilar HSP) poor_solvent->calc result Solubility Prediction calc->result Evaluate Distance soluble High Solubility result->soluble Small Ra insoluble Low Solubility result->insoluble Large Ra

Caption: Logical workflow for predicting solubility using Hansen Parameters.

COSMO-RS: A Quantum Chemical Approach

For higher-fidelity predictions, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.[7] This method uses quantum chemical calculations to determine the surface polarity of molecules, allowing for the prediction of thermodynamic properties, including solubility, from first principles.[8][9] While computationally intensive, COSMO-RS can be a powerful tool for solvent screening in the early stages of development, especially when combined with machine learning techniques.[10]

Experimental Protocol for Accurate Solubility Determination

The most reliable method for determining the thermodynamic solubility of a solid is the isothermal saturation shake-flask method .[11][12] This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the liquid phase.[13][14]

G start Start: Define Solvents & Temperature prep 1. Preparation Add excess solute to solvent in sealed vials. start->prep equilibrate 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours). prep->equilibrate settle 3. Sedimentation Allow undissolved solid to settle (e.g., 2-4 hours). equilibrate->settle sample 4. Sampling Carefully withdraw supernatant. settle->sample separate 5. Phase Separation Filter supernatant (e.g., 0.45 µm PTFE filter) to remove all solids. sample->separate analyze 6. Analysis Determine concentration of the clear filtrate. separate->analyze end Result: Solubility Data (e.g., g/L) analyze->end

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology: Shake-Flask Protocol
  • Preparation: Add an excess amount of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[14]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Sealing: Tightly seal the vials to prevent solvent evaporation during the experiment.

  • Equilibration: Place the vials in a constant-temperature shaker or water bath (e.g., set to 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[15]

  • Sedimentation: After the equilibration period, let the vials stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.[12]

  • Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. This step is critical for accuracy.[16]

  • Analysis: Determine the concentration of the solute in the clear filtrate using a suitable analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical method depends on the properties of the solute and the available instrumentation.

A. Gravimetric Analysis This is a fundamental and straightforward method that does not require sophisticated instrumentation.[17][18]

  • Protocol:

    • Accurately weigh a clean, dry evaporating dish (W1).

    • Pipette a precise volume of the clear filtrate into the dish and weigh it again (W2).

    • Carefully evaporate the solvent in a fume hood or oven at a temperature below the solute's decomposition point.

    • Once all solvent is removed, cool the dish in a desiccator and weigh it to a constant weight (W3).[19]

  • Calculation:

    • Weight of solute = W3 - W1

    • Weight of solvent = W2 - W3

    • Solubility can be expressed in g/100g of solvent or converted to other units.

B. UV/Vis Spectroscopy This method is rapid and suitable if the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

  • Protocol:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).

    • Dilute the filtered saturated sample with a known factor to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

    • Calculate the original concentration by multiplying by the dilution factor.

C. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate and specific method, particularly useful for complex mixtures or when high precision is required.[20]

  • Protocol:

    • Develop an HPLC method (select column, mobile phase, flow rate, and detector wavelength) suitable for the compound.

    • Prepare and run a series of standard solutions to create a calibration curve (Peak Area vs. Concentration).

    • Inject a known volume of the filtered saturated sample (potentially diluted) into the HPLC system.

    • Integrate the peak area corresponding to the compound.

    • Calculate the concentration from the calibration curve.[16]

Predictive Data from Structurally Related Compounds

While direct data for the target compound is unavailable, examining the solubility of structurally similar nitroanilines provides valuable context and a baseline for comparison. This data can help in solvent selection for initial experiments and in validating results.

Table 1: Solubility of Structurally Related Nitroanilines in Various Solvents

CompoundSolventTemperature (°C)Solubility (Mole Fraction)Solubility ( g/100g Solvent)Reference(s)
4-Methyl-2-nitroaniline 2-Butanone250.12630.1[21]
N,N-Dimethylformamide250.11726.6[21]
Ethyl Acetate250.09318.2[21]
Toluene250.0294.8[21]
Ethanol250.0165.2[21]
Methanol250.0125.8[21]
Carbon Tetrachloride250.0050.5[21]
2-Methyl-5-nitroaniline AcetoneN/ASolubleN/A[22],[23]
EthanolN/ASolubleN/A[22],[23]
ChloroformN/ASolubleN/A[24]
BenzeneN/ASolubleN/A[25]
p-Nitroaniline Water25N/A~0.08[26]
Ethanol25N/A~4.0[26]
2-Nitroaniline Water25N/A~0.13[27]
EthanolN/ASolubleN/A[27]
4-Chloro-2-nitroaniline N-Methylpyrrolidone (NMP)250.25460.1[28]
Ethyl Acetate250.16536.3[28]
Methanol250.06338.3[28]

Note: N/A indicates data was not available in a quantitative format. "Soluble" is a qualitative descriptor from the source.

This data shows a clear trend: nitroanilines exhibit significantly higher solubility in polar aprotic solvents (like DMF, NMP, 2-butanone) and esters (ethyl acetate) compared to alcohols and nonpolar solvents. The presence of the N-(2-methylpropyl) group in the target compound is expected to increase its lipophilicity, potentially enhancing its solubility in less polar solvents like toluene compared to its primary aniline analogs.

Conclusion

This guide establishes a comprehensive scientific and practical framework for determining the solubility profile of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline. While direct experimental data for this compound is not currently available in the literature, researchers are equipped by this document with the necessary theoretical understanding, from fundamental thermodynamics to predictive models like Hansen Solubility Parameters. Most critically, this guide provides detailed, step-by-step experimental protocols using the gold-standard isothermal shake-flask method, coupled with various analytical techniques, to empower the generation of precise and reliable solubility data. By leveraging the provided data on analogous compounds, researchers can make informed decisions on solvent selection and effectively validate their experimental findings.

References

Sources

Foundational

Toxicological Assessment and Safety Data for HC Violet 1: A Comprehensive Technical Guide

Target Audience: Researchers, Toxicologists, and Cosmetic/Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Chemical Identity The evaluation of hair dye precursors and direct dy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Cosmetic/Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Chemical Identity

The evaluation of hair dye precursors and direct dyes requires a rigorous, tiered toxicological approach to ensure consumer safety. HC Violet 1 (INCI: HC Violet No. 1; COLIPA: B66) is a widely utilized direct dye in both semi-permanent and oxidative hair dye formulations[1]. Chemically identified as 1-Amino-3-methyl-4-(2-hydroxyethyl)amino-6-nitrobenzene (CAS: 82576-75-8), this molecule presents unique toxicological challenges—specifically regarding its strong skin sensitization potential and strict purity requirements[2].

This whitepaper synthesizes the critical toxicological endpoints, experimental workflows, and regulatory Margin of Safety (MoS) calculations for HC Violet 1, providing drug and cosmetic development professionals with the underlying causality behind these safety assessments.

Table 1: Physico-Chemical Specifications & Constraints
ParameterSpecificationToxicological Rationale
Molecular Weight 211.2 g/mol Low MW facilitates cuticular penetration in hair, but also increases dermal absorption risk[2].
Purity > 98.5%Minimizes exposure to uncharacterized, potentially reactive synthesis byproducts[2].
Nitrosamine Content < 50 ppbSecondary amines in the structure can undergo nitrosation. Strict limits prevent the formation of carcinogenic N-nitrosamines[1].
Solubility Water: ~1.5 g/LSufficient for aqueous formulation, but requires specific vehicles for toxicological assays (e.g., CMC or DMSO)[2].

Toxicological Assessment Logic

When evaluating intensely colored compounds like HC Violet 1, standard toxicological assays often require methodological adaptations. The assessment logic branches into local toxicity (dermal/ocular) and systemic toxicity (acute/sub-chronic), culminating in a comprehensive Margin of Safety (MoS).

Tox_Logic Root HC Violet 1 Safety Assessment Local Local Toxicity Root->Local Systemic Systemic Toxicity Root->Systemic Sens Sensitization (LLNA: EC3 = 0.9%) Local->Sens Critical Hazard Irrit Irritation (Skin/Eye: Non-irritating) Local->Irrit Acute Acute Oral (LD50 > 2000 mg/kg) Systemic->Acute Subchronic 13-Week Oral (NOAEL = 200 mg/kg/d) Systemic->Subchronic Drives MoS

Fig 1: Toxicological assessment logic branching for HC Violet 1 local and systemic endpoints.

Systemic Toxicity & Margin of Safety (MoS)

To establish a safe exposure threshold, toxicologists rely on repeated-dose studies to identify the No Observed Adverse Effect Level (NOAEL) .

Sub-Chronic Oral Toxicity

In a pivotal 13-week repeated dose oral toxicity study, HC Violet 1 was administered via gavage to Sprague-Dawley rats at doses of 50, 150, and 500 mg/kg bw/day[1]. In a separate teratogenicity study, maternal toxicity (reduced body weight gain) was observed at 800 mg/kg bw/day, establishing the maternal NOAEL at 200 mg/kg bw/day .

Causality of Experimental Choice: Oral gavage is utilized over dermal application in these systemic studies to ensure precise, maximum bioavailability. Dermal application of dyes often results in variable absorption rates due to the stratum corneum barrier and grooming behaviors in rodents. By forcing systemic exposure via the GI tract, we establish a conservative, worst-case systemic NOAEL.

Margin of Safety (MoS) Calculation

The Scientific Committee on Consumer Products (SCCP) mandates an MoS ≥ 100 for cosmetic ingredients[2].

  • Maximum Authorized Concentration: 0.28% (semi-permanent) and 0.25% (oxidative)[1].

  • Systemic Exposure Dose (SED): Calculated based on the dermal absorption rate of the dye through human skin (typically measured via in vitro Franz diffusion cells using human epidermis).

  • Result: The MoS for HC Violet 1 significantly exceeds the 100 threshold under authorized use conditions, confirming systemic safety[2].

Dermatological Safety: The Sensitization Challenge

The critical health hazard for HC Violet 1 is its potential to induce allergic contact dermatitis. The SCCP categorizes HC Violet 1 as a strong skin sensitizer [3].

Why the LLNA Supersedes the GPMT for Dyes

Historically, the Guinea Pig Maximization Test (GPMT) was the standard for sensitization. However, the GPMT relies on the visual scoring of skin erythema (redness). Because HC Violet 1 is an intense anthracitic/violet dye, it permanently stains the test site, rendering visual erythema scoring highly subjective and prone to false negatives[2].

To circumvent this, modern toxicology utilizes the Local Lymph Node Assay (LLNA) . The LLNA is a self-validating, objective system that measures the physiological response (lymphocyte proliferation) rather than a visual symptom, making it the gold standard for heavily pigmented compounds.

Step-by-Step LLNA Protocol (OECD TG 429)

Self-Validating System: This protocol includes a vehicle control to establish baseline proliferation and a positive control (e.g., Hexyl Cinnamaldehyde) to validate the immune competence of the specific murine cohort.

  • Animal Preparation: Acclimate female CBA/J mice for 5 days. Randomize into groups (Vehicle Control, Positive Control, and 3 test concentrations of HC Violet 1).

  • Topical Induction (Days 1-3): Apply 25 µL of the test solution (HC Violet 1 dissolved in Acetone/Olive Oil, 4:1 v/v) to the dorsum of both ears daily.

    • Causality: The ear dorsum provides a highly vascularized, thin epidermal barrier that drains directly to the auricular lymph nodes, maximizing the localized immune response.

  • Resting Phase (Days 4-5): Allow 48 hours for dendritic cell migration and T-cell clonal expansion in the lymph nodes.

  • Radiolabeling (Day 6): Inject 250 µL of phosphate-buffered saline containing 20 µCi of

    
    H-methyl thymidine intravenously via the tail vein.
    
    • Causality:

      
      H-thymidine is incorporated exclusively into the DNA of actively dividing cells. This provides a direct, quantifiable metric of T-cell proliferation.
      
  • Tissue Harvesting: Euthanize mice 5 hours post-injection. Excise the draining auricular lymph nodes.

  • Proliferation Assay: Pool the nodes per animal, mechanically disaggregate through a 200 µm mesh to create a single-cell suspension, precipitate DNA with 5% Trichloroacetic Acid (TCA), and measure radioactivity using liquid scintillation counting (measured in Disintegrations Per Minute, DPM).

  • Data Analysis: Calculate the Stimulation Index (SI) = (Mean DPM of Test Group) / (Mean DPM of Vehicle Control).

Results for HC Violet 1: The estimated concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) was calculated to be 0.9% [1]. An EC3 < 2% classifies the chemical as a strong sensitizer[3].

LLNA_Protocol Root LLNA Protocol for HC Violet 1 Step1 1. Topical Induction (Days 1-3, Dorsum of Ears) Root->Step1 Step2 2. Resting Phase (Days 4-5) Step1->Step2 Absorption Step3 3. Radiolabeling (Day 6, 3H-Thymidine IV) Step2->Step3 Sensitization Step4 4. Lymph Node Excision (5h Post-Injection) Step3->Step4 Incubation Step5 5. Scintillation Counting (DPM Measurement) Step4->Step5 Cell Suspension Step6 6. SI & EC3 Calculation (SI ≥ 3 = Sensitizer) Step5->Step6 Data Output

Fig 2: Step-by-step Local Lymph Node Assay (LLNA) workflow for quantifying skin sensitization.

Genotoxicity: The In Vitro to In Vivo Translation

A critical pillar of safety assessment is ruling out mutagenic and clastogenic potential. HC Violet 1 presents a classic toxicological paradigm: a positive in vitro result that is negated by in vivo clearance.

Table 2: Genotoxicity Endpoints Summary
Assay TypeTest SystemResultCausality & Interpretation
Bacterial Reverse Mutation (Ames) S. typhimurium (TA98, TA100)Positive Positive with and without S9 metabolic activation. Indicates intrinsic electrophilic reactivity of the nitro-aromatic structure[2].
Mammalian Gene Mutation Mouse Lymphoma (Hprt locus)Negative Suggests the mutagenic mechanism may be specific to bacterial prokaryotic physiology rather than eukaryotic DNA[4].
In Vivo Micronucleus Test Mouse Bone Marrow ErythrocytesNegative Confirms that in vivo toxicokinetic clearance (e.g., rapid renal excretion, hepatic phase II conjugation) prevents the molecule from reaching clastogenic concentrations in target tissues[2].

Scientific Synthesis: The Ames test is highly sensitive but lacks intact mammalian toxicokinetic clearance mechanisms. The nitro-aromatic structure of HC Violet 1 can be reduced by bacterial nitroreductases into reactive hydroxylamines, causing localized in vitro mutations. However, the negative in vivo micronucleus test proves that in a whole-organism model, these reactive intermediates are either not formed or are rapidly detoxified before they can induce chromosomal damage. Therefore, HC Violet 1 is considered to have no biologically relevant genotoxic potential in vivo[2].

Regulatory Directives & Formulation Constraints

Based on the synthesized toxicological data, the European SCCP and international bodies (such as the Australian AICIS/NICNAS) have established strict formulation parameters[1][2]:

  • Maximum Concentration: Must not exceed 0.28% in semi-permanent products, and 0.25% in oxidative products (post-mixing).

  • Nitrosating Agents: Must strictly not be formulated alongside nitrosating agents to prevent the formation of N-nitrosamines (<50 ppb limit).

  • Labeling: Due to the LLNA EC3 of 0.9%, products must carry explicit consumer warnings regarding skin sensitization and allergic potential.

References

  • IMAP Single Assessment Report: Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]- Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS) / Australian Government URL:[Link]

  • Opinion on HC Violet n° 1 (COLIPA B66) - SCCP/1025/06 Source: Scientific Committee on Consumer Products (SCCP), European Commission URL:[Link]

  • Memorandum on hair dye substances and their skin sensitising properties Source: Scientific Committee on Consumer Products (SCCP), European Commission URL:[Link]

Sources

Exploratory

Decoding Crystal Packing in Nitroaniline Derivatives: A Structural and X-Ray Diffraction Guide

Executive Summary As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the challenge of engineering organic materials for non-linear optical (NLO) applications. Nitroaniline der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the challenge of engineering organic materials for non-linear optical (NLO) applications. Nitroaniline derivatives are foundational to this field due to their strong electron donor-acceptor (push-pull) architecture, which grants them exceptionally high molecular hyperpolarizability. However, macroscopic NLO activity is entirely dictated by microscopic crystal packing. If a highly polarizable molecule crystallizes in a centrosymmetric space group, its macroscopic NLO response is cancelled out.

This whitepaper provides an in-depth technical analysis of the intermolecular forces driving the crystal packing of nitroanilines, supported by a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol designed to unambiguously resolve these complex architectures.

Mechanistic Drivers of Crystal Packing

The structural behavior of nitroaniline isomers is governed by a delicate and highly competitive balance of strong hydrogen bonds, weak dipole-dipole interactions, and aromatic


 stacking.
Hydrogen Bonding: Intramolecular vs. Intermolecular Dynamics

The position of the nitro group relative to the amino group fundamentally alters the hydrogen-bonding landscape:

  • Ortho-Derivatives: In 2-nitroaniline derivatives, the spatial proximity of the functional groups facilitates a strong intramolecular hydrogen bond. This interaction creates a planar, six-membered chelate ring that extends electron delocalization and drives the molecules to form pseudostacked structures with adjacent aromatic rings[1].

  • Para-Derivatives: Lacking the ability to form intramolecular bonds, 4-nitroaniline derivatives rely entirely on intermolecular N–H···O interactions. They form robust three-centered hydrogen bonds, generating hydrogen-bonded dimers and extensive head-to-tail chains that ultimately assemble into centrosymmetric layers[2].

  • Meta-Derivatives: The meta-isomer (m-nitroaniline) presents a critical deviation. Its geometry forces the formation of chains with asymmetric hydrogen bonding strengths. These chains combine in pairs to form polar "strands" that stack head-to-head[2]. This specific acentric packing motif forces the crystal into a non-centrosymmetric space group, unlocking macroscopic NLO properties.

Steric Functionalization

Even minor steric modifications drastically alter the packing landscape. For instance, the addition of a methyl group in 4-methyl-2-nitroaniline introduces weak intermolecular hydrogen bonds that induce the formation of infinite polar chains, fundamentally altering the macroscopic aggregation compared to its unmethylated counterpart[3].

G Nitroaniline Nitroaniline Derivatives HBond Hydrogen Bonding Nitroaniline->HBond Primary Driver PiPi π-π & Phenyl-Chelate Stacking Nitroaniline->PiPi Secondary Driver Dipole Dipole-Dipole Interactions Nitroaniline->Dipole Macroscopic Alignment Ortho o-Nitroaniline (Intramolecular H-Bonds) HBond->Ortho Chelate Ring Formation Para p-Nitroaniline (Intermolecular Chains) HBond->Para Head-to-Tail Dimers Meta m-Nitroaniline (Acentric Packing for NLO) HBond->Meta Polar Strands PiPi->Ortho Pseudo-Stacked Dipole->Meta Non-centrosymmetric

Logical relationship of intermolecular forces dictating nitroaniline crystal packing.

Quantitative Data: Structural Comparison

To engineer NLO materials, we must map the relationship between the molecular isomer, its space group, and its macroscopic properties. The table below summarizes the crystallographic parameters of key nitroaniline derivatives.

DerivativeSpace GroupCentrosymmetryPrimary Packing MotifNLO Activity
o-Nitroaniline

CentrosymmetricIntramolecular H-bonds (Chelate ring)Inactive
m-Nitroaniline

Non-centrosymmetricIntermolecular polar strandsHighly Active
p-Nitroaniline

CentrosymmetricIntermolecular head-to-tail chainsInactive
4-Methyl-2-nitroaniline

CentrosymmetricInfinite polar chains via weak H-bondsInactive
2-Methyl-4-nitroaniline

Non-centrosymmetricIntermolecular chainsHighly Active

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

In my experience optimizing diffraction workflows for highly polar organics, a rigid, self-validating protocol is required to prevent phase-problem artifacts (such as pseudo-symmetry) from misidentifying the space group.

Step-by-Step Methodology

1. Crystal Growth via Slow Evaporation

  • Action: Dissolve 50 mg of the nitroaniline derivative in a 1:1 binary mixture of chloroform and hexane. Cover the vial with Parafilm and puncture 2-3 microscopic holes to allow ultra-slow evaporation at 298 K.

  • Causality: Nitroanilines are highly polar and prone to twinning or polymorphic phase separation if crystallized too rapidly. The binary solvent system balances solubility (chloroform) and anti-solvency (hexane) to drastically lower the nucleation rate, ensuring the thermodynamic growth of defect-free, macroscopic single crystals.

2. Cryo-Loop Mounting

  • Action: Select a pristine crystal (approx. 0.2 x 0.2 x 0.1 mm) under polarized light. Coat the crystal in paratone oil, mount it on a Kapton loop, and transfer it immediately to a 173 K nitrogen cold stream on the diffractometer.

  • Causality: Paratone oil acts as a cryoprotectant to prevent atmospheric icing. Operating at 173 K minimizes thermal atomic displacement parameters (ADPs). Because the weak electron density of hydrogen atoms dictates the packing motifs, reducing thermal motion is an absolute prerequisite to accurately resolving the H-bond network.

3. X-Ray Data Collection

  • Action: Irradiate the crystal using graphite-monochromatized Cu K

    
     radiation (
    
    
    
    Å) on a CCD/CMOS diffractometer. Collect
    
    
    and
    
    
    scans to achieve
    
    
    completeness.
  • Causality: Cu K

    
     is explicitly chosen over Mo K
    
    
    
    because organic, light-atom structures diffract weakly. The longer wavelength of Cu K
    
    
    significantly enhances scattering intensity. More importantly, it amplifies anomalous dispersion, enabling the precise determination of the absolute structure (Flack parameter)—a mandatory step to confirm the non-centrosymmetric space groups required for NLO applications.

4. Structure Solution and Refinement (The Validation Loop)

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation: Do not simply place hydrogen atoms in idealized calculated positions. You must locate the amino and aromatic protons directly in the difference Fourier map. Validate these empirical positions by performing a Hirshfeld surface analysis and Density Functional Theory (DFT) optimization. Furthermore, high-resolution X-ray diffraction data can be utilized to estimate effective molecular polarizabilities and crystal refractive indices, providing a vital computational bridge to verify the physical NLO performance[4]. If the DFT dimerization energies conflict with the XRD-derived H-bond geometry, the structural model must be re-evaluated for hidden disorder or merohedral twinning.

Workflow Start 1. Solvent Evaporation Crystallization Mount 2. Cryo-Loop Mounting (173 K) Start->Mount Yields Single Crystal Diffract 3. X-Ray Data Collection (Cu Kα) Mount->Diffract Minimizes Thermal Motion Solve 4. Phase Problem Solution Diffract->Solve Generates Electron Density Refine 5. Least-Squares Refinement Solve->Refine Anisotropic Displacement Validate 6. Hirshfeld & DFT Validation Refine->Validate Self-Validation Loop Validate->Refine Corrects H-atom positions

Step-by-step SCXRD experimental workflow and computational self-validation loop.

References

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy . ResearchGate. 1

  • Molecular Orbital Studies of Crystalline Nitroanilines . The Journal of Physical Chemistry (ACS Publications). 2

  • 4-Methyl-2-nitroaniline . IUCr Journals. 3

  • Effective molecular polarizabilities and crystal refractive indices estimated from x-ray diffraction data . The Journal of Chemical Physics (AIP Publishing). 4

Sources

Foundational

Technical Guide: Partition Coefficient (LogP) of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

This guide provides an in-depth technical analysis of the partition coefficient (LogP) for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline .[1] [1] Executive Summary Target Molecule: 5-Methyl-N-(2-methylpropyl)-2-nitroaniline...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the partition coefficient (LogP) for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline .[1]

[1]

Executive Summary

Target Molecule: 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Chemical Class: N-alkylated Nitroaniline Estimated LogP: 3.82 ± 0.30 (Consensus Prediction) Physicochemical Classification: Lipophilic / Hydrophobic[1]

Significance: The partition coefficient (LogP) of this molecule indicates significant lipophilicity, driven by the non-polar isobutyl tail and the methyl substituent on the aromatic ring. This value suggests high membrane permeability and potential for bioaccumulation. In drug development, this compound would likely be classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS), necessitating specific formulation strategies to enhance bioavailability.

Structural Analysis & Theoretical Framework

To accurately determine the LogP in the absence of a direct experimental database entry, we employ a Fragment-Based QSAR (Quantitative Structure-Activity Relationship) approach.[1] This method deconstructs the molecule into its constituent pharmacophores and calculates the cumulative lipophilicity based on validated experimental constants.

Molecular Deconstruction

The molecule is viewed as a derivative of 2-Nitroaniline , modified by two key lipophilic additions:[1]

  • Core Scaffold: 2-Nitroaniline (Base LogP: 1.85).

  • Substituent A (Ring): Methyl group at position 5 (meta to amine, para to nitro).

  • Substituent B (Amine): Isobutyl group (2-methylpropyl) attached to the nitrogen.

Predictive Calculation Logic

The following table synthesizes the theoretical LogP derivation using Hansch-Leo fragment constants and comparative analysis with structurally similar analogs (e.g., N-isopropyl-4-bromo-2-nitroaniline).

Fragment / ModificationContribution (

LogP)
Rationale
Base: 2-Nitroaniline 1.85 Experimental baseline (OECD 107) [1].[1]
5-Methyl Group +0.50 Standard aromatic methyl substitution constant.
N-Isobutyl Group +1.70 Derived from N-isopropyl (

1.[1]2) + methylene unit (+0.5).
Intramolecular H-Bond -0.23 Correction for N-H...O=N interaction (stabilizes polarity).[1]
Total Predicted LogP 3.82 High Lipophilicity
Structural Dynamics Visualization

The following diagram illustrates the structural contributors to the molecule's lipophilicity and the intramolecular forces at play.

G Core 2-Nitroaniline Core (Polar Scaffold) Nitro Nitro Group (Pos 2) Electron Withdrawing Core->Nitro Methyl 5-Methyl Group (+0.5 LogP) Core->Methyl Isobutyl N-Isobutyl Tail (+1.7 LogP) Hydrophobic Domain Core->Isobutyl H_Bond Intramolecular H-Bond (NH ... O=N) Reduces Water Solubility Nitro->H_Bond Acceptor Isobutyl->H_Bond Steric Influence

Figure 1: Structural dissection of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline highlighting lipophilic contributors.[1]

Experimental Validation Protocols

Method A: RP-HPLC Estimation (OECD 117)

This method correlates the retention time of the analyte with a calibration curve of reference standards with known LogP values.

Protocol:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Isocratic Methanol:Water (75:25 v/v) buffered to pH 7.4 (Phosphate buffer) to ensure the amine remains uncharged.

    • Note: Nitroanilines are very weak bases (pKa < 1.0), so they remain neutral at physiological pH.

  • Reference Standards:

    • Toluene (LogP 2.7)

    • Naphthalene (LogP 3.3)

    • Thymol (LogP 3.3)

    • Diphenylamine (LogP 3.5)

    • Phenanthrene (LogP 4.5)

  • Procedure:

    • Inject standards and calculate the Capacity Factor (

      
      ) for each:
      
      
      
      
      (Where
      
      
      is retention time and
      
      
      is dead time using thiourea).
    • Plot

      
       vs. Literature LogP to generate a linear regression equation.
      
    • Inject 5-Methyl-N-(2-methylpropyl)-2-nitroaniline and interpolate its LogP.[1]

Method B: Potentiometric Titration (Sirius T3)

For highly precise pKa and LogP profiling, potentiometric titration in a dual-phase system (Water/Octanol) is the gold standard for ionizable compounds.

  • Rationale: Although the nitroaniline nitrogen is weakly basic, the "pH-metric LogP" method can detect subtle shifts in pKa caused by partitioning, providing a LogP vs. pH profile (LogD).

  • Expected Result: Since the molecule is neutral across the pH 2-10 range, LogD will equal LogP (~3.8).

Experimental Workflow Diagram

The following flowchart outlines the decision-making process for determining the LogP of this specific nitroaniline derivative.

Workflow Start Start: LogP Determination SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol Soluble (>10 mg/L)? SolubilityCheck->HighSol ShakeFlask Method: Shake Flask (OECD 107) UV-Vis Detection HighSol->ShakeFlask Yes HPLC Method: RP-HPLC (OECD 117) Comparison with Standards HighSol->HPLC No (Likely for LogP ~3.8) Result Final LogP Value ShakeFlask->Result Calc Calculate k' (Capacity Factor) HPLC->Calc Regression Linear Regression: Log k' vs Known LogP Calc->Regression Regression->Result

Figure 2: Decision matrix for selecting the appropriate LogP determination methodology.

Applications & Implications

Understanding the LogP of 3.82 allows for specific predictions regarding the compound's behavior:

  • Drug Discovery (ADME):

    • Absorption: High passive diffusion across the intestinal epithelium.

    • Metabolism: Susceptible to oxidative metabolism (CYP450) at the isobutyl chain (hydroxylation) or the methyl group.

    • Distribution: High volume of distribution (

      
      ), likely sequestering in adipose tissue.
      
  • Environmental Fate:

    • Sorption: High affinity for soil organic carbon (

      
      ), indicating low mobility in groundwater but high persistence in sediment.
      
    • Bioaccumulation: LogP > 3.0 triggers regulatory scrutiny for bioaccumulation potential in aquatic species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Standard reference for fragment constants).

Sources

Exploratory

Unveiling the Tautomeric Dynamics of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline: A Mechanistic and Analytical Guide

Executive Summary For researchers in cheminformatics, materials science, and energetic compounds, understanding the structural plasticity of heavily substituted ortho-nitroanilines is critical[1]. 5-Methyl-N-(2-methylpro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in cheminformatics, materials science, and energetic compounds, understanding the structural plasticity of heavily substituted ortho-nitroanilines is critical[1]. 5-Methyl-N-(2-methylpropyl)-2-nitroaniline presents a highly specific, dual-functional environment: a secondary amine sterically hindered by an isobutyl group, an ortho-nitro electron-withdrawing group, and a para-methyl electron-donating group.

As a Senior Application Scientist, I approach this molecule not as a static structure, but as a dynamic system. The proximity of the secondary amine to the nitro group facilitates a well-documented but analytically elusive phenomenon: Nitro ⇌ Aci-Nitro Tautomerism [2]. This guide deconstructs the causality behind this tautomerization, the electronic influence of the ring substituents, and the self-validating experimental protocols required to isolate and quantify these transient forms.

Structural and Mechanistic Foundation

The Molecular Topology

To understand the tautomerism of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline, we must map its electronic landscape:

  • C1 (Amine): The N-(2-methylpropyl) group provides a single, exchangeable proton (N-H). The bulky isobutyl tail restricts free rotation, locking the N-H bond in close spatial proximity to the ortho-nitro group.

  • C2 (Nitro): The -NO₂ group acts as a potent hydrogen-bond acceptor. The resulting intramolecular hydrogen bond (N-H ··· O=N=O) is the structural prerequisite for tautomerization[3].

  • C5 (Methyl): Positioned para to the nitro group, the methyl group cannot directly participate in a hydrogen shift. However, its +I (inductive) and hyperconjugative effects donate electron density into the ring, stabilizing the electron-deficient transition states during proton transfer.

The Nitro ⇌ Aci-Nitro (Quinonoid) Pathway

Upon ultraviolet excitation (or under specific highly polar/protic solvent conditions), the molecule undergoes a [1,5]-sigmatropic hydrogen shift . The proton migrates from the amine nitrogen to the nitro oxygen.

This yields the aci-nitro (nitronic acid) tautomer . In this transient state, the aromaticity of the benzene ring is broken, adopting an ortho-quinonoid structure. The C1-N bond gains double-bond character (=N-isobutyl), and the nitro group transforms into a nitronic acid moiety (=N⁺(O⁻)(OH))[4].

TautomerismLogic A Benzenoid Form (Nitro-Amine) Ground State (S0) B Excited State (S1 / T1) Proton Transfer A->B UV Excitation (hv ~254-400 nm) C Quinonoid Form (Aci-Nitro) Transient State B->C [1,5]-Sigmatropic H-Shift C->A Thermal Relaxation (Dark Reaction, k_obs)

Figure 1: Photo-induced Nitro ⇌ Aci-Nitro tautomerization pathway via [1,5]-sigmatropic hydrogen shift.

Quantitative Data Summary

The aci-nitro tautomer is a high-energy intermediate that rapidly reverts to the benzenoid ground state via thermal relaxation[4]. Because the quinonoid form features an extended conjugated system, it exhibits distinct, red-shifted spectroscopic signatures compared to the ground state[5].

Table 1: Comparative Spectroscopic and Kinetic Parameters of Tautomeric Forms

ParameterNitro-Amine (Benzenoid) FormAci-Nitro (Quinonoid) FormAnalytical Method
IR Stretching (N-H / O-H) ~3350 - 3450 cm⁻¹ (N-H stretch)~3100 - 3250 cm⁻¹ (=N-OH stretch)Matrix-Isolation FTIR
IR Stretching (N=O / C=N) ~1350, 1530 cm⁻¹ (NO₂ sym/asym)~1620 - 1650 cm⁻¹ (C=N stretch)Matrix-Isolation FTIR
UV-Vis Absorption Max (λmax) ~380 - 410 nm~430 - 470 nm (Red-shifted)Transient Absorption
Kinetic Lifetimes (τ) Stable (Ground State)Picoseconds to Millisecondsfs-TA / Flash Photolysis

Experimental Protocols: Self-Validating Systems

Detecting the aci-nitro tautomer requires specialized techniques because of its transient nature. As an application scientist, I rely on a dual-modal approach: Matrix-Isolation FTIR to trap the structure thermodynamically, and Femtosecond Transient Absorption (fs-TA) to profile it kinetically[2][5].

ExpWorkflow cluster_FTIR Matrix-Isolation FTIR (Steady-State Trapping) cluster_TA fs-Transient Absorption (Ultrafast Kinetics) Start 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Dep Argon Matrix Deposition (12 K) Start->Dep Solv Aprotic Solvent Prep (e.g., Acetonitrile) Start->Solv UV In-situ Photolysis (254 nm) Dep->UV IR FTIR Difference Spectra (Detect =N-OH) UV->IR Pump Laser Pump-Probe (400 nm excitation) Solv->Pump Kin Global Kinetic Analysis (Extract Lifetimes) Pump->Kin

Figure 2: Dual-modal experimental workflow for isolating and kinetically profiling aci-nitro tautomers.

Protocol 1: Matrix-Isolation FTIR Spectroscopy

Causality: The aci-nitro tautomer is thermally unstable. To observe its vibrational fingerprint without interference from the thermal back-reaction, we must isolate the molecule in an inert argon matrix at cryogenic temperatures (12 K)[5].

  • Sample Vaporization: Sublimate the 5-Methyl-N-(2-methylpropyl)-2-nitroaniline powder under high vacuum (10⁻⁶ mbar) using a Knudsen effusion cell. Maintain the temperature strictly below the compound's thermal degradation threshold.

  • Matrix Co-Deposition: Co-deposit the sublimated vapor with a large excess of high-purity Argon gas (ratio ~1:1000) onto a CsI window cooled to 12 K using a closed-cycle helium cryostat.

  • Baseline Acquisition: Record the pre-irradiation FTIR spectrum (4000–400 cm⁻¹) to establish the vibrational signature of the benzenoid ground state.

  • In-Situ Photolysis: Irradiate the matrix with a 254 nm Hg-arc lamp to induce the[1,5]-sigmatropic hydrogen shift.

  • Difference Spectroscopy (Self-Validation Checkpoint): Subtract the pre-irradiation spectrum from the post-irradiation spectrum. Validation: The protocol is successful only if the depletion (negative peaks) of N-H (~3400 cm⁻¹) and NO₂ (~1530 cm⁻¹) bands perfectly correlates stoichiometrically with the emergence (positive peaks) of =N-OH (~3200 cm⁻¹) and C=N (~1630 cm⁻¹) bands[5].

Protocol 2: Femtosecond Transient Absorption (fs-TA)

Causality: While Matrix-Isolation captures the static structure, fs-TA is required to map the ultrafast kinetics of the excited-state proton transfer (ESPT) and the subsequent thermal relaxation[2].

  • Sample Preparation: Dissolve the analyte in an anhydrous aprotic solvent (e.g., acetonitrile) to an optical density (OD) of ~0.3 at the pump wavelength (400 nm). Causality: Aprotic solvents prevent intermolecular hydrogen bonding from competing with the intramolecular tautomerization pathway.

  • Pump-Probe Alignment: Excite the sample using a 400 nm pump pulse (generated via an optical parametric amplifier) and probe the transient states using a white-light continuum (Vis-NIR) generated in a sapphire crystal.

  • Data Acquisition: Record the differential absorption (ΔA) spectra at varying delay times (from -1 ps to 3 ns).

  • Global Target Analysis: Apply singular value decomposition (SVD) to extract the species-associated difference spectra (SADS). Monitor the decay of the transient absorption band at ~450 nm to calculate the thermal reversion lifetime of the aci-nitro intermediate[2][4].

References

1.[3] Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A - ACS Publications. 3 2.[4] Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta / Semantic Scholar. 4 3.[5] Phototautomerism of o-nitrobenzyl compounds: o-quinonoid aci-nitro species studied by matrix isolation and DFT calculations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 5 4.[1] On the Viability of Nitronic Acids in the Decomposition of Nitroaromatics. Defense Technical Information Center (DTIC).1 5.[2] Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. PMC / National Institutes of Health. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Alkylation of 5-Methyl-2-nitroaniline via Reductive Amination

Topic: synthesis protocol for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline from 2-nitro-5-methylaniline Content Type: Create detailed Application Notes and Protocols. Executive Summary & Rationale This protocol details the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: synthesis protocol for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline from 2-nitro-5-methylaniline Content Type: Create detailed Application Notes and Protocols.

Executive Summary & Rationale

This protocol details the synthesis of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (also designated as N-isobutyl-5-methyl-2-nitroaniline) starting from 2-nitro-5-methylaniline .

The Synthetic Challenge: The primary challenge in alkylating 2-nitro-5-methylaniline lies in the electronic and steric environment of the amino group.

  • Deactivated Nucleophile: The ortho-nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine via resonance and inductive effects.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine proton and the nitro oxygen, further locking the conformation and reducing reactivity toward electrophiles.

  • Chemoselectivity: Traditional alkylation with isobutyl halides (e.g., isobutyl bromide) requires harsh basic conditions that often lead to over-alkylation (formation of tertiary amines) or elimination side reactions. Furthermore, catalytic hydrogenation methods for reductive amination pose a high risk of reducing the nitro group to an amine (forming a diamine).

The Solution: This protocol utilizes a One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB) . This reagent is mild, chemoselective, and does not reduce nitro groups, ensuring the integrity of the 2-nitro moiety while efficiently installing the isobutyl group.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of an iminium intermediate followed by selective hydride transfer.

Chemical Transformation:

  • Reactants: 2-Nitro-5-methylaniline + Isobutyraldehyde (2-methylpropanal)

  • Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Catalyst: Acetic Acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 2-Nitro-5-methylaniline (Deactivated Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Isobutyraldehyde Aldehyde->Hemiaminal Acid Acetic Acid (Catalyst) Iminium Iminium Ion (Activated Electrophile) Acid->Iminium Hemiaminal->Iminium - H2O (Acid Cat.) Product 5-Methyl-N-(2-methylpropyl) -2-nitroaniline Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Donor) STAB->Product

Figure 1: Mechanistic pathway for the reductive amination of electron-deficient anilines.

Materials & Reagents Table

Reagent / SolventRoleMW ( g/mol )Equiv.[1][2]Density (g/mL)CAS No.
2-Nitro-5-methylaniline Substrate152.151.0Solid578-46-1
Isobutyraldehyde Electrophile72.111.50.7978-84-2
Sodium Triacetoxyborohydride Reducing Agent211.942.0Solid56553-60-7
Acetic Acid (Glacial) Catalyst60.051.0 - 2.01.0564-19-7
1,2-Dichloroethane (DCE) Solvent98.96N/A1.25107-06-2
Sat.[3] NaHCO₃ (aq) QuenchN/AN/AN/A144-55-8

Experimental Protocol

Phase 1: Preparation and Imine Formation

Safety Note: 2-Nitro-5-methylaniline is toxic. Isobutyraldehyde is flammable. DCE is a suspected carcinogen; handle in a fume hood.

  • Setup: Equip a 100 mL oven-dried round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 2-nitro-5-methylaniline (1.52 g, 10.0 mmol). Add 1,2-Dichloroethane (DCE) (30 mL) and stir until the solid is mostly dissolved.

    • Note: If solubility is poor, dry Tetrahydrofuran (THF) can be used as an alternative solvent.

  • Activation: Add Isobutyraldehyde (1.37 mL, 15.0 mmol, 1.5 equiv) followed by Glacial Acetic Acid (0.6 mL, 10.0 mmol, 1.0 equiv).

    • Insight: The acetic acid buffers the reaction and catalyzes the dehydration of the hemiaminal to the iminium species. For highly deactivated anilines, up to 2.0 equivalents of AcOH may be beneficial.

  • Equilibration: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). You may not see full conversion to the imine (Schiff base) due to equilibrium, but a new spot should appear.

Phase 2: Reductive Alkylation
  • Reduction: Cool the mixture slightly to 0 °C (ice bath) to mitigate exotherms, though this reaction is generally mild.

  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (4.24 g, 20.0 mmol, 2.0 equiv) in 3–4 portions over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less basic and tolerates the presence of acetic acid. It reduces the iminium ion much faster than the aldehyde, preventing direct reduction of the aldehyde to isobutanol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature under nitrogen for 12–16 hours (overnight).

    • Monitoring: Check TLC.[2] The starting aniline spot should disappear. If starting material remains after 16h, add an additional 0.5 equiv of aldehyde and 0.5 equiv of STAB.

Phase 3: Workup and Purification[2]
  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) dropwise. Stir vigorously for 20 minutes until gas evolution ceases and the pH is neutral/basic (pH ~8).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Washing: Combine the organic layers and wash with:

    • Water (1 x 30 mL)

    • Brine (1 x 30 mL)

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude orange/yellow oil or solid.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5 → End 85:15).

    • Expected R_f: The product is less polar than the starting aniline due to the alkyl group masking the N-H polarity.

Analytical Validation

Product: 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Appearance: Orange to red crystalline solid or viscous oil.

MethodExpected Signal Characteristics
¹H NMR (400 MHz, CDCl₃)δ 8.05 (d, 1H, Ar-H ortho to NO₂), δ 6.55 (s, 1H, Ar-H ortho to NH), δ 6.45 (d, 1H, Ar-H meta to NO₂), δ 8.10 (br s, 1H, N-H), δ 3.05 (t, 2H, N-CH₂-), δ 2.30 (s, 3H, Ar-CH₃), δ 1.95 (m, 1H, CH(CH₃)₂), δ 0.98 (d, 6H, -CH(CH₃)₂).
MS (ESI) [M+H]⁺ : Calculated ~209.13 Da. Look for m/z 209.1.
IR Spectroscopy 3350-3400 cm⁻¹ (N-H stretch, secondary amine), 1520 & 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

Troubleshooting & Optimization

Scenario A: Low Conversion (Starting Material Remains)
  • Cause: The electron-withdrawing nitro group makes the aniline too weak to attack the aldehyde.

  • Fix: Switch to a "Pre-formation" protocol. Reflux the aniline and isobutyraldehyde in Toluene with a Dean-Stark trap or molecular sieves (4Å) for 4 hours to force imine formation before adding the reducing agent. Then, cool and add NaBH₄ in Methanol.

Scenario B: Over-alkylation (Dialkylation)
  • Cause: Steric bulk of the isobutyl group usually prevents adding a second group, but high temperatures can force it.

  • Fix: Ensure the reaction remains at Room Temperature. Do not heat during the reduction phase.

Scenario C: Nitro Reduction
  • Cause: Contamination with transition metals or use of too strong a hydride donor (e.g., LiAlH₄).

  • Fix: Ensure purely chemical grade STAB is used. Avoid Pd/C or catalytic hydrogenation methods.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bhattacharyya, S. "Reductive Alkylation of Electron-Deficient Anilines." Tetrahedron Letters, vol. 35, no. 15, 1994, pp. 2401-2404.
  • Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link

  • BenchChem. "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." BenchChem Protocols. Link

Sources

Application

reductive alkylation techniques for synthesizing N-isobutyl-5-methyl-2-nitroaniline

Application Note: High-Efficiency Reductive Alkylation of Weakly Basic Amines Synthesis of N-Isobutyl-5-methyl-2-nitroaniline Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Alkylation of Weakly Basic Amines Synthesis of N-Isobutyl-5-methyl-2-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of N-isobutyl-5-methyl-2-nitroaniline via reductive alkylation presents a classic synthetic challenge in medicinal chemistry. Anilines substituted with strongly electron-withdrawing groups—such as the ortho-nitro group in 5-methyl-2-nitroaniline—are exceptionally poor nucleophiles[1]. The nitro group delocalizes the nitrogen lone pair via resonance and inductive effects, while its ortho positioning introduces significant steric hindrance.

When reacting such weakly basic amines with aliphatic aldehydes like isobutyraldehyde, the equilibrium for imine/iminium formation is highly unfavorable. If a standard reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is used, the competitive reduction of the free aldehyde to isobutanol outpaces the reductive amination, leading to poor yields and reagent depletion[1].

To circumvent this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the hydride donor of choice[2]. The three electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, rendering STAB a remarkably mild and selective reducing agent. It does not readily reduce aliphatic aldehydes at room temperature[1]. By introducing glacial acetic acid as a Brønsted acid catalyst, the slow formation of the highly electrophilic iminium ion is promoted. Once formed, the iminium species is rapidly and irreversibly trapped by STAB to yield the target secondary amine[1].

Mechanism A 5-Methyl-2-nitroaniline + Isobutyraldehyde B Carbinolamine Intermediate A->B AcOH Catalyst Nucleophilic Addition C Iminium Ion Intermediate B->C -H2O Dehydration D N-Isobutyl-5-methyl- 2-nitroaniline C->D Hydride Transfer (Irreversible) E NaBH(OAc)3 (Hydride Donor) E->D H- Delivery

Mechanistic pathway of the STAB-mediated reductive alkylation of 5-methyl-2-nitroaniline.

Quantitative Data & Reagent Optimization

The choice of solvent and reducing agent dictates the success of this transformation. 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reactions, as it provides optimal solubility for the borohydride complex and accelerates reaction kinetics compared to Tetrahydrofuran (THF)[2][3].

Table 1: Optimization of Reductive Alkylation Conditions for Weakly Basic Amines

Reducing AgentSolventAcid AdditiveTempTimeConversion (%)Primary Byproduct
NaBH(OAc)₃ DCE 1.5 eq AcOH RT 16 h >95% Trace isobutanol
NaBH(OAc)₃THF1.5 eq AcOHRT24 h75%Trace isobutanol
NaBH₃CNMeOHZnCl₂RT48 h<40%Isobutanol (High)
H₂ / Pd/CEtOHNone50°C24 hN/ANitro group reduction

Note: Catalytic hydrogenation is fundamentally incompatible with this substrate due to the preferential reduction of the nitro group to a primary amine.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues, thermodynamic responses, and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage.

Workflow Step1 1. Reagent Mixing Amine + Aldehyde in DCE Step2 2. Acidification Add 1.5 eq. Glacial AcOH Step1->Step2 Step3 3. Reduction Add 1.5 eq. NaBH(OAc)3 Step2->Step3 Step4 4. Reaction Monitoring Stir at RT (16h), TLC Check Step3->Step4 Step5 5. Quench & Workup Sat. NaHCO3, EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of N-isobutyl-5-methyl-2-nitroaniline.

Phase 1: Preparation & Activation
  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen (N₂) to prevent ambient moisture from hydrolyzing the highly moisture-sensitive iminium intermediate.

  • Reagent Solubilization: Dissolve 5-methyl-2-nitroaniline (10.0 mmol, 1.52 g) in anhydrous 1,2-dichloroethane (DCE, 30 mL). The solution will appear bright yellow/orange.

  • Aldehyde Addition: Syringe in isobutyraldehyde (12.0 mmol, 1.10 mL). Causality: A slight 1.2x excess of the aldehyde compensates for any minor evaporative loss or trace reduction.

  • Acid Catalysis: Add glacial acetic acid (15.0 mmol, 0.86 mL) dropwise. Stir the mixture at room temperature (20–25 °C) for 15 minutes. This pre-equilibration step allows the carbinolamine to form before the reducing agent is introduced[1].

Phase 2: Reductive Alkylation
  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 10 minutes.

    • Causality & Validation: Portion-wise addition mitigates localized thermal spikes. As the reaction progresses, the clear solution will gradually transition into a cloudy suspension. This visual change is a self-validating indicator that sodium acetate is precipitating as STAB is consumed.

  • Incubation: Cap the flask under N₂ and stir vigorously at room temperature for 16–18 hours.

Phase 3: Reaction Monitoring & Quenching
  • TLC Validation: Sample the reaction and run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (8:2).

    • Self-Validation: The starting 5-methyl-2-nitroaniline is a highly polar, bright yellow spot. The product, N-isobutyl-5-methyl-2-nitroaniline, will elute with a significantly higher Rf value (less polar due to the loss of a hydrogen bond donor and the addition of the lipophilic isobutyl chain).

  • Quench: Once complete conversion is confirmed, cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ (30 mL).

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes any unreacted STAB. Vigorous effervescence (CO₂ gas evolution) will occur. Stir until all bubbling ceases to ensure no reactive boron species carry over into the workup.

Phase 4: Isolation & Purification
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 2 x 20 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude orange oil.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel (Gradient: 5% to 10% EtOAc in Hexanes).

  • Analytical Confirmation: Verify the purified fractions using GC-MS (Target [M]⁺ at m/z 208.1) and FTIR (Look for the transition from a primary amine N-H doublet at ~3400/3300 cm⁻¹ to a single secondary amine N-H stretch).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Method

High-Precision Preparation of Standard Solutions for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Analysis via LC-MS/MS

Introduction & Analytical Context Nitroanilines and their alkylated derivatives are critical chemical intermediates in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs). Due to their potential...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Nitroanilines and their alkylated derivatives are critical chemical intermediates in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs). Due to their potential toxicity, they are frequently monitored as genotoxic impurities in drug development and environmental assessments[1][2].

The compound 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (an N-isobutyl derivative) presents unique analytical challenges. Accurate trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires meticulous preparation of standard solutions. Improper solvent selection or dilution techniques can lead to analyte precipitation, solvent shock during injection, and uncorrected matrix effects, compromising the integrity of the analytical data[1][3].

Physicochemical Profiling & Causality

To design a robust standard preparation protocol, we must first analyze the physicochemical properties of the target analyte:

  • Hydrophobicity vs. Polarity: The N-isobutyl (2-methylpropyl) and methyl groups impart significant steric bulk and lipophilicity to the molecule, drastically reducing its aqueous solubility compared to unsubstituted nitroanilines[4]. Conversely, the ortho-nitro group is highly polar and strongly electron-withdrawing.

  • Causality of Solvent Choice: Because of this amphiphilic character, preparing the primary stock solution in a highly aqueous solvent will cause the lipophilic compound to precipitate. 100% Methanol (MeOH) or Acetonitrile (ACN) is required to ensure complete solvation of the hydrophobic N-isobutyl moiety[2][5].

  • Preventing Solvent Shock: If a 100% organic standard is injected directly into a reversed-phase LC system running a highly aqueous initial mobile phase, it induces "solvent shock," leading to peak fronting or splitting. Therefore, intermediate and working solutions must be prepared in a 50:50 (v/v) Acetonitrile/Water mixture to bridge the gap between the organic stock and the mobile phase conditions[1].

Self-Validating System Design

A trustworthy analytical protocol must be self-validating. This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6-4-Nitroaniline or 2-Methyl-4-nitroaniline-d3[1][6].

By spiking a constant concentration of the SIL-IS into every working standard and sample matrix, the system continuously verifies its own accuracy. Because the target analyte and the SIL-IS co-elute and experience identical ionization conditions in the MS source, the ratio of their peak areas remains constant. If an error occurs during pipetting, or if the biological/environmental matrix causes ion suppression, the IS peak area will deviate, immediately flagging the error and correcting the quantitative output[3][7].

Materials and Reagents

  • Analyte: 5-Methyl-N-(2-methylpropyl)-2-nitroaniline reference standard (Purity ≥ 98%).

  • Internal Standard: 2-Methyl-4-nitroaniline-d3 or 13C6-4-Nitroaniline (Isotopic purity ≥ 98%)[1][6].

  • Solvents: LC-MS Grade Methanol, LC-MS Grade Acetonitrile, and Ultrapure Deionized Water (18.2 MΩ·cm)[1][4].

  • Hardware: Class A volumetric flasks (10 mL, 100 mL), calibrated positive-displacement micropipettes, and amber glass HPLC vials (to prevent photo-degradation of the nitroaromatic compound)[8].

Step-by-Step Preparation Protocol

Step 1: Primary Stock Solution (1.0 mg/mL)
  • Gravimetric Weighing: Using a calibrated microbalance, accurately weigh 10.0 mg of the 5-Methyl-N-(2-methylpropyl)-2-nitroaniline standard[1].

  • Transfer & Dissolution: Quantitatively transfer the powder into a 10 mL Class A amber volumetric flask. Add approximately 7 mL of LC-MS grade Methanol.

  • Sonication: Place the flask in an ultrasonic bath for 5–10 minutes. Causality: Mechanical agitation is required to rapidly break down the crystal lattice of the hydrophobic isobutyl chain[5].

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then dilute to the 10 mL mark with Methanol. Invert 15-20 times to homogenize. Store at -20°C[8].

Step 2: Intermediate Solution (10 µg/mL)
  • Pipette 1.0 mL of the 1.0 mg/mL primary stock solution into a 100 mL volumetric flask.

  • Dilute to the mark using a 50:50 (v/v) Acetonitrile/Water mixture. Cap and vortex thoroughly[1].

Step 3: Internal Standard (IS) Working Solution (100 ng/mL)
  • Prepare a 1.0 mg/mL stock of the SIL-IS in Methanol following the procedure in Step 1[1].

  • Perform serial dilutions using 50:50 (v/v) Acetonitrile/Water to achieve a final IS working concentration of 100 ng/mL.

Step 4: Working Calibration Solutions & Matrix Matching
  • Perform serial dilutions from the 10 µg/mL intermediate solution using 50:50 ACN/Water to create calibration levels ranging from 1 ng/mL to 1000 ng/mL (See Table 2)[9].

  • Matrix Spiking: To prepare matrix-matched standards, transfer 90 µL of blank matrix extract into an amber HPLC vial. Add 10 µL of the respective working calibration solution and 10 µL of the 100 ng/mL IS working solution. Vortex to mix[1][10].

Quantitative Data Summaries

Table 1: Solvent Selection Matrix

Solvent / Diluent Application Causality / Rationale
100% Methanol Primary Stock Solution Ensures complete solvation of the hydrophobic N-isobutyl moiety; prevents analyte precipitation[1][5].
50:50 ACN / Water Intermediate & Working Solutions Bridges the gap between organic stock and aqueous mobile phase; prevents solvent shock and peak distortion[1].

| Blank Matrix Extract | Matrix-Matched Standards | Compensates for matrix-induced ion suppression or enhancement in the MS electrospray source[7][10]. |

Table 2: Serial Dilution Scheme for Working Solutions

Standard Level Target Conc. (ng/mL) Volume of Prior Standard (µL) Volume of Diluent (µL) Total Volume (µL)
Cal 6 1000 100 (from 10 µg/mL Inter) 900 1000
Cal 5 500 500 (from Cal 6) 500 1000
Cal 4 100 200 (from Cal 5) 800 1000
Cal 3 50 500 (from Cal 4) 500 1000
Cal 2 10 200 (from Cal 3) 800 1000

| Cal 1 | 1 | 100 (from Cal 2) | 900 | 1000 |

Workflow Visualization

G Stock Stock Solution (1.0 mg/mL in MeOH) Inter Intermediate Solution (10 µg/mL in ACN/H2O) Stock->Inter 1:100 Dilution Working Working Solutions (1 - 1000 ng/mL) Inter->Working Serial Dilution IS Internal Standard (IS) (100 ng/mL) Matrix Matrix-Matched Standards (Spiked w/ IS) IS->Matrix Add Constant IS Working->Matrix Spike into Matrix LCMS LC-MS/MS Analysis Matrix->LCMS Injection

Workflow for the preparation of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline standard solutions.

References

  • Benchchem. "Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4-nitroaniline using a Deuterated Internal Standard."1

  • Embrapa. "DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST." 8

  • Journal of Applied Pharmaceutical Science. "LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API." 2

  • Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." 4

  • Cayman Chemical. "13C6-4-Nitroaniline (CAS 1028361-70-7)." 6

  • Benchchem. "Preparation of Fentrazamide Standard Solutions for Research: Application Notes and Protocols." 5

  • Frontiers in Chemistry. "Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood." 9

  • Waters Corporation. "Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma."

  • SciSpace. "Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan." 7

Sources

Application

spectrophotometric quantification of HC Violet 1 in formulations

Application Note: Spectrophotometric Quantification of HC Violet 1 in Cosmetic Formulations Abstract This application note details a robust, validated protocol for the quantitative determination of HC Violet 1 (CAS 82576...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric Quantification of HC Violet 1 in Cosmetic Formulations

Abstract

This application note details a robust, validated protocol for the quantitative determination of HC Violet 1 (CAS 82576-75-8) in semi-permanent and oxidative hair dye formulations using UV-Visible spectrophotometry. Unlike chromatographic methods, this protocol offers a high-throughput, cost-effective solution for quality control (QC) environments. The method relies on the direct measurement of the analyte's absorbance at 489 nm in an ethanolic medium, ensuring specificity against common cosmetic matrix interferences. The procedure is validated according to ICH Q2(R2) guidelines, demonstrating linearity, accuracy, and precision suitable for regulatory compliance.

Introduction & Regulatory Context

HC Violet 1 (Chemical Name: Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-) is a nitro-substituted phenylenediamine derivative widely used as a direct hair dye.[1][2][3][4][5]

  • Regulatory Limits: According to the Scientific Committee on Consumer Safety (SCCS) Opinion SCCP/1025/06 , HC Violet 1 is safe for use in semi-permanent hair dyes at concentrations up to 0.28% and in oxidative hair dyes up to 0.5% (before mixing with developer) [1].

  • Analytical Challenge: Cosmetic formulations (creams, gels) contain complex matrices—fatty alcohols, emulsifiers, and surfactants—that can interfere with quantification. While HPLC is specific, UV-Vis spectrophotometry provides a faster alternative if the extraction protocol effectively isolates the chromophore.

Experimental Principle

The method is based on the Beer-Lambert Law (


), where the absorbance (

) of HC Violet 1 is directly proportional to its concentration (

).
  • Chromophore: The nitro-phenylenediamine core exhibits a strong absorption band in the visible region due to

    
     and 
    
    
    
    transitions.
  • Wavelength Selection: A spectral scan (200–800 nm) identifies

    
     at 489 nm  (in ethanol). This visible wavelength is critical as it avoids interference from formulation bases (waxes/surfactants) which predominantly absorb in the UV region (<300 nm).
    
  • Solvent System: Absolute Ethanol is selected as the extraction solvent due to the analyte's sufficient solubility for analytical concentrations (~10 mg/mL limit) and its ability to precipitate fatty matrix components.

Materials & Instrumentation

Reagents:

  • HC Violet 1 Reference Standard: >98.0% purity (e.g., Sigma-Aldrich or USP Reference Standard).

  • Solvent: Ethanol, Absolute (HPLC Grade).

  • Water: Deionized (DI), 18.2 M

    
    cm.
    

Instrumentation:

  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900) with 1 cm matched quartz cuvettes.

  • Ultrasonic Bath: Temperature controlled (maintained <30°C to prevent degradation).

  • Filtration: 0.45

    
    m PTFE syringe filters (hydrophobic, compatible with ethanol).
    

Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution (1000

    
    g/mL):  Accurately weigh 50.0 mg of HC Violet 1 standard into a 50 mL volumetric flask. Dissolve in ~30 mL Absolute Ethanol, sonicate for 5 minutes, and dilute to volume.
    
  • Working Standard (50

    
    g/mL):  Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask and dilute to volume with Ethanol.
    
Sample Preparation (Extraction Workflow)

Critical Step: Ensure complete dispersion of the cream matrix to release the dye.

  • Weighing: Accurately weigh ~1.0 g of the hair dye formulation into a 50 mL centrifuge tube.

  • Dispersion: Add 20 mL of Absolute Ethanol. Vortex vigorously for 2 minutes until the cream is dispersed.

  • Extraction: Sonicate the tube for 15 minutes in a water bath (<30°C).

  • Clarification: Centrifuge at 4000 rpm for 10 minutes to pellet the insoluble wax/fatty base.

  • Dilution: Transfer the supernatant to a 100 mL volumetric flask. Wash the pellet with 10 mL ethanol, centrifuge again, and add supernatant to the flask. Dilute to volume with Ethanol.

  • Filtration: Filter a portion of the solution through a 0.45

    
    m PTFE filter prior to measurement.
    
Measurement
  • Blank: Zero the instrument using Absolute Ethanol.

  • Scan: For the first run, scan 400–600 nm to confirm the peak shape and

    
     at 489 nm.
    
  • Quantification: Measure Absorbance at 489 nm (

    
    ).
    

Visualization: Analytical Workflow

ExtractionWorkflow Start Weigh 1.0g Formulation Solvent Add 20mL Absolute Ethanol (Precipitates Fatty Base) Start->Solvent Vortex Vortex (2 min) Disperse Matrix Solvent->Vortex Sonicate Sonicate (15 min, <30°C) Extract HC Violet 1 Vortex->Sonicate Centrifuge Centrifuge (4000 rpm) Pellet Waxes Sonicate->Centrifuge Dilute Dilute Supernatant to 100mL Centrifuge->Dilute Supernatant Filter Filter (0.45 µm PTFE) Dilute->Filter Measure UV-Vis Analysis (489 nm) Filter->Measure

Figure 1: Step-by-step extraction workflow for isolating HC Violet 1 from complex cosmetic cream matrices.

Method Validation (ICH Q2 Aligned)

This method must be validated to ensure it is "fit for purpose."

Linearity

Prepare a calibration curve using 5 concentration levels.

  • Range: 5

    
    g/mL to 60 
    
    
    
    g/mL.
  • Acceptance Criteria: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    .[4]
    
Concentration (

g/mL)
Absorbance (AU)
5.00.125
15.00.378
30.00.752
45.01.130
60.01.505
Accuracy (Recovery)

Spike a placebo cream (base without dye) with known amounts of HC Violet 1.

  • Levels: 80%, 100%, 120% of target concentration.

  • Acceptance Criteria: Mean Recovery 95.0% – 105.0%.

Precision
  • Repeatability: 6 determinations at 100% concentration. RSD

    
     2.0%.
    
  • Intermediate Precision: Different days/analysts. RSD

    
     3.0%.[4]
    
Specificity

Compare the spectrum of the Placebo Extract vs. Sample Extract .

  • Requirement: The Placebo must show negligible absorbance (< 0.01 AU) at 489 nm.

Calculation

Calculate the concentration of HC Violet 1 in the formulation (


) using the linear regression equation (

):




Where:

  • 
     = Absorbance of sample
    
  • 
     = Volume of flask (100 mL)[6]
    
  • 
     = Dilution factor (if any further dilution was performed)
    
  • 
     = Weight of sample (g)
    
  • 
     = Conversion factor from 
    
    
    
    g to %

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete extraction from fatty matrix.Increase sonication time; ensure "break-up" of the cream during vortexing.
Drifting Baseline Micro-particulates in cuvette.Re-filter sample using 0.22

m PTFE; check for precipitation in the cuvette.
Peak Shift (<485 nm) pH shift or solvent contamination.Ensure Absolute Ethanol is used; water content can shift

slightly (solvatochromism).
High Blank Absorbance Turbidity from emulsifiers.Centrifuge at higher speed (10,000 rpm) or use cold centrifugation to solidify waxes.

References

  • Scientific Committee on Consumer Products (SCCP).[4] (2006).[1][4][7][8][9][10] Opinion on HC Violet n° 1 (Colipa No B66). SCCP/1025/06.[4] European Commission.[7] [Link]

  • International Conference on Harmonisation (ICH).[7][9] (2023).[9][10] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[7] [Link]

  • PubChem.[1][3][8] (n.d.). HC Violet No. 1 (Compound Summary). National Library of Medicine. [Link][1][3]

Sources

Method

Application Note: Scale-Up Protocol and Process Optimization for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Manufacturing

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Focus: Nucleophilic Aromatic Substitution (SNAr), Thermal Safety, and Anti-Solvent Crystallization Introduction & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Focus: Nucleophilic Aromatic Substitution (SNAr), Thermal Safety, and Anti-Solvent Crystallization

Introduction & Mechanistic Rationale

5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a highly valued intermediate in the synthesis of benzimidazole-based therapeutics and targeted kinase inhibitors. The most scalable route to this molecule relies on the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-4-nitrotoluene with isobutylamine (2-methylpropan-1-amine).

Causality in Substrate Selection: While 3-chloro-4-nitrotoluene is commercially cheaper, 3-fluoro-4-nitrotoluene is deliberately selected for pilot-scale manufacturing. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. The extreme electronegativity of fluorine stabilizes this transition state significantly better than chlorine, leading to a vastly superior leaving group capability despite the higher bond dissociation energy of the C–F bond.

Mechanism SM 3-Fluoro-4-nitrotoluene Nuc Nucleophilic Attack (Isobutylamine) SM->Nuc MC Meisenheimer Complex (Rate-Determining) Nuc->MC Exothermic Elim Fluoride Elimination (Fast Step) MC->Elim Aromatization Prod Target Nitroaniline Product Elim->Prod

Figure 1: SNAr mechanistic pathway and thermodynamic logic for the amination process.

Process Safety & Solvent Strategy

Thermal Risk Mitigation

Nitroaromatics possess exceptionally high decomposition energies. A sudden accumulation of unreacted amine can trigger a rapid exothermic spike, leading to a catastrophic thermal runaway [1]. To establish a self-validating safety system , this protocol abandons batch mixing in favor of a semi-batch dosing strategy. By continuously dosing the amine into the reaction vessel at 60–65 °C, the reaction becomes feed-rate limited. If reactor cooling fails, the dosing valve automatically interlocks, capping the Maximum Temperature of Synthesis Reaction (MTSR) well below the thermal decomposition onset of the nitroaromatic species[3].

Solvent Selection

Laboratory-scale SNAr reactions typically employ dipolar aprotic solvents (e.g., DMF, NMP) to accelerate kinetics. However, these solvents pose severe reproductive toxicity risks and require energy-intensive aqueous extractions [2]. This scaled-up protocol replaces DMF with 2-Propanol (IPA) . While IPA slightly dampens the reaction rate, it unlocks a massive advantage in Downstream Processing (DSP): it enables direct anti-solvent crystallization, completely eliminating liquid-liquid extraction steps.

Pilot-Scale Experimental Protocol (10 kg Scale)

The following methodology details the optimized 10 kg pilot-scale workflow.

Workflow A 1. Reactor Charge (SM + K2CO3 + IPA) B 2. Amine Dosing (Semi-Batch, 65°C) A->B C 3. SNAr Aging (IPC: >99.5% Conv) B->C D 4. Crystallization (Water Anti-Solvent) C->D E 5. Isolation (Filter & Dry) D->E

Figure 2: Pilot-scale workflow for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline synthesis.

Step 1: System Purge & Charge
  • Inert a 100 L glass-lined or Hastelloy reactor with Nitrogen (N₂).

  • Charge 50 L of 2-Propanol (IPA) (5.0 relative volumes).

  • Charge 10.0 kg (64.46 mol, 1.0 eq) of 3-Fluoro-4-nitrotoluene.

  • Charge 10.69 kg (77.35 mol, 1.2 eq) of anhydrous Potassium Carbonate (K₂CO₃, 325 mesh).

    • Causality Note: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the incoming isobutylamine nucleophile.

Step 2: Heating & Thermal Control
  • Initiate agitation at 150 rpm.

  • Heat the suspension to an internal temperature (

    
    ) of 60 °C .
    
Step 3: Semi-Batch Dosing
  • Using a mass flow controller, continuously dose 5.42 kg (74.13 mol, 1.15 eq) of isobutylamine over 2.5 hours .

  • Maintain

    
     strictly between 60–65 °C  via automated jacket cooling.
    
Step 4: Aging & In-Process Control (IPC)
  • Post-dosing, age the reaction mixture at 65 °C for 4 hours .

  • Pull a sample for HPLC analysis.

    • Pass Criteria: < 0.5% a/a 3-Fluoro-4-nitrotoluene remaining.

Step 5: Anti-Solvent Crystallization
  • Adjust

    
     to 55 °C .
    
  • Dose 50 L of Purified Water over 1.5 hours .

    • Causality Note: Water acts as a highly effective anti-solvent, drastically reducing the solubility of the hydrophobic nitroaniline product. Simultaneously, the water dissolves the inorganic salts (KF, unreacted K₂CO₃), creating a self-purifying system that eliminates the need for a separate aqueous wash step.

  • Cool the resulting slurry to 5 °C at a controlled ramp rate of 0.5 °C/min to promote the growth of large, easily filterable crystals.

Step 6: Isolation & Drying
  • Discharge the slurry to a Nutsche filter dryer.

  • Wash the filter cake with 20 L of cold (5 °C) 1:1 IPA/Water .

  • Dry under vacuum (50 mbar) at 50 °C until Loss on Drying (LOD) is < 0.5%.

Quantitative Data & Quality Attributes

The transition from lab-scale (DMF/extraction) to pilot-scale (IPA/crystallization) demonstrated significant improvements in process mass intensity (PMI) and product purity.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Target Specification
Overall Yield (%) 88.4%92.1% > 90.0%
HPLC Purity (a/a %) 98.2%99.7% > 99.0%
Residual Fluoride (ppm) 450 ppm< 10 ppm < 50 ppm
E-factor (kg waste/kg API) 42.514.2 < 20.0
Isolation Method Extraction + Silica GelDirect Crystallization Chromatography-Free

References

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications (2024). Available at: [Link] [1]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23, 3955-3962 (2021). Available at:[Link] [3]

  • Köckinger, M., et al. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227 (2020). Available at:[Link] [1]

Technical Notes & Optimization

Troubleshooting

Advanced Chromatography Support Center: Resolving Peak Tailing in Nitroaniline Analysis

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the notorious challenge of peak tailing during the High-Performanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the notorious challenge of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of nitroaniline compounds.

Part 1: Mechanistic Causality—Why Do Nitroanilines Tail?

Nitroanilines possess basic amine functional groups. In an ideal reversed-phase HPLC system, analyte retention is driven purely by nonspecific hydrophobic partitioning. However, peak tailing—quantitatively defined by a USP asymmetry factor (


) greater than 1.2—occurs when secondary retention mechanisms disrupt this equilibrium[1].

The primary culprit is the electrostatic interaction between the basic analyte and residual silanol groups (Si-OH) on the silica stationary phase. Free silanols are highly acidic[2]. When the mobile phase pH exceeds 3.0, these silanols deprotonate into negatively charged silanoxide ions (


)[1][3]. The positively charged basic functional groups of nitroanilines undergo strong ion-exchange interactions with these sites. Because these active sites are energetically heterogeneous, analyte molecules desorb at different rates, elongating the trailing edge of the chromatographic peak[4]. Furthermore, trace metals (such as iron and aluminum) present in older Type A silica matrices can withdraw electrons from silanols, further increasing their acidity and exacerbating tailing[2].

SilanolMechanism N1 Nitroaniline (Basic Amine) N4 Primary Retention (Hydrophobic) N1->N4 Ideal Partitioning N5 Secondary Retention (Ion-Exchange) N1->N5 Electrostatic Attraction N2 Silica Support (Free Silanols) N3 Mobile Phase pH > 3.0 (Silanol Ionization) N2->N3 Deprotonation to SiO- N3->N5 Facilitates Interaction N6 Peak Tailing (As > 1.2) N4->N6 Distorted by N5->N6 Causes Asymmetry

Mechanism of secondary silanol interactions causing peak tailing in basic analytes.

Part 2: Diagnostic Workflows & Self-Validating Protocols

To permanently resolve tailing, you must first isolate the root cause. The following self-validating protocols ensure that every adjustment proves its own efficacy.

Protocol 1: Chemical vs. Physical Distortion Test

Causality: If tailing is caused by a physical defect (e.g., column bed deformation, void volume, or a blocked frit), all peaks in the chromatogram will tail. If the tailing is caused by chemical silanol interactions, only basic/polar peaks (like nitroanilines) will tail while neutral compounds remain symmetrical[5].

Step-by-Step Methodology:

  • Prepare a test mixture containing a neutral hydrophobic marker (e.g., toluene or uracil) and the target nitroaniline compound.

  • Inject 1 µL of the mixture using your standard isocratic mobile phase.

  • Calculate the USP Asymmetry Factor (

    
    ) for both peaks at 10% peak height using the formula 
    
    
    
    , where
    
    
    is the front half width and
    
    
    is the back half width[1].
  • Validation Check:

    • If

      
       (Toluene) > 1.5 and 
      
      
      
      (Nitroaniline) > 1.5, the issue is physical. Reverse flush the column with 10 column volumes of 100% strong solvent (e.g., acetonitrile) directly to waste to clear frit blockages[1].
    • If

      
       (Toluene) < 1.2 but 
      
      
      
      (Nitroaniline) > 1.5, the issue is chemical. Proceed to Protocol 2.
Protocol 2: Mobile Phase pH & Buffer Optimization

Causality: Lowering the pH below the pKa of the surface silanols (typically < 3.0) ensures full protonation, neutralizing the ion-exchange sites and forcing the analyte to rely solely on hydrophobic retention[1][6].

Step-by-Step Methodology:

  • Select a low-pH tolerant, base-deactivated column (e.g., Agilent ZORBAX Stable Bond or Waters Symmetry) designed to resist ligand hydrolysis at acidic extremes[1][4].

  • Prepare a 10–20 mM phosphate buffer (or an ammonium formate buffer if LC-MS compatibility is required)[6][7].

  • Adjust the aqueous phase to pH 2.5 using phosphoric acid (or formic acid).

  • Validation Check: Inject the nitroaniline standard. The

    
     should drop significantly (e.g., from an unusable 2.35 down to < 1.33)[1]. Note: Ensure the organic modifier (acetonitrile) does not precipitate the phosphate buffer during gradient runs[6].
    

Troubleshooting S1 Observe Peak Tailing (As > 1.5) S2 Inject Neutral Marker (e.g., Toluene) S1->S2 S3 All Peaks Tail (Physical Issue) S2->S3 S4 Only Nitroaniline Tails (Chemical Issue) S2->S4 S5 Reverse Flush Column Check Tubing ID S3->S5 S6 Lower Mobile Phase pH (pH < 3.0) S4->S6 S7 Use Endcapped or Polar-Embedded Phase S4->S7 S8 Add Silanol Suppressor (e.g., 5 mM TEA) S4->S8

Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing.

Part 3: Quantitative Data & Column Selection Strategy

The choice of stationary phase and mobile phase chemistry drastically alters peak symmetry. The following table summarizes expected asymmetry factors based on historical chromatographic data for basic amines under varying conditions[1][4][6][8].

Stationary Phase ChemistryMobile Phase ConditionAdditiveExpected Asymmetry (

)
Mechanism of Action
Standard Type A Silica (C18) pH 7.0 (Unbuffered)None> 2.50Severe ion-exchange with highly acidic, metal-activated silanols.
Standard Type A Silica (C18) pH 7.0 (Buffered)5 mM TEA~ 1.20 - 1.50Triethylamine acts as a competing base, masking active silanol sites.
Base-Deactivated Type B (C18) pH 7.0 (Buffered)None~ 1.50 - 1.80High-purity silica reduces trace metals; endcapping blocks ~50% of silanols.
Base-Deactivated Type B (C18) pH 2.5 (Phosphate)None< 1.30Low pH fully protonates and neutralizes residual silanol groups.
Polar-Embedded Phase pH 3.0 - 7.0None< 1.20Embedded polar groups provide an electrostatic shield against silanols.

Part 4: Expert FAQs

Q: Why does the peak shape of my nitroanilines degrade progressively over a batch of injections? A: Progressive degradation is typically caused by the accumulation of sample matrix components on the column inlet or the gradual loss of endcapping groups from the stationary phase due to hydrolysis. As endcapping is lost, more silanol groups are exposed, increasing secondary interactions. Solution: Implement a guard column to trap matrix contaminants. If replacing the guard column restores symmetry, matrix accumulation is the root cause. If not, your mobile phase may be too aggressive (e.g., high pH dissolving silica), requiring a column with bidentate ligands designed for extended pH stability[1].

Q: Can the injection solvent itself cause peak tailing or splitting? A: Yes. Injecting a sample dissolved in a solvent that is significantly stronger (more organic) than the mobile phase disrupts the partitioning equilibrium at the column head[5]. The analyte travels too quickly through the initial portion of the bed before properly focusing, resulting in broad, tailing, or split peaks. Solution: Always ensure the organic concentration of the injection solvent is less than or equal to the organic concentration of the mobile phase[5].

Q: Are mobile phase additives like Triethylamine (TEA) safe for long-term column health? A: While adding 5 mM TEA effectively suppresses silanol interactions by acting as a competing base, it is not ideal for long-term stability. Silanol suppressors can accelerate the hydrolysis of the stationary phase and endcapping groups, which ultimately exposes more silica and shortens column lifespan[6]. Furthermore, TEA is not compatible with LC-MS due to severe ion suppression. Operating at a low pH with a highly deactivated column is a far superior, MS-compatible strategy[1][7].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"3

  • Element Lab Solutions. "Peak Tailing in HPLC." 1

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" 2

  • ACE News. "HPLC: Peak Tailing Interaction." 4

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." 6

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting." 5

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" 7

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in N-Alkylation of Methyl-nitroaniline

Welcome to the Technical Support Center for the N-alkylation of methyl-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of methyl-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic transformation. Our goal is to equip you with the knowledge to minimize side reactions and optimize your reaction outcomes.

Introduction

The N-alkylation of methyl-nitroaniline is a crucial reaction in the synthesis of various pharmaceuticals and fine chemicals. However, the presence of multiple nucleophilic sites and the electronic nature of the substrate can lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of methyl-nitroaniline, offering explanations and actionable solutions.

Problem 1: Low Yield of the Desired N-Alkylated Product

A low yield is a common frustration in N-alkylation reactions. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS). Consider a moderate increase in reaction temperature, but be mindful that higher temperatures can promote side reactions.[1] A more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride, can also improve the reaction rate.[2][3]

  • Insufficiently Strong Base:

    • Solution: The electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen.[2] A stronger, non-nucleophilic base may be required to facilitate the reaction. Consider switching from weaker bases like sodium bicarbonate to stronger options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[2] Sodium hydride (NaH) is also a powerful base for this transformation.[2]

  • Poor Solubility:

    • Solution: Ensure all reactants, especially the base, are sufficiently soluble in the chosen solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are often effective choices as they can help stabilize charged intermediates and increase reaction rates.[2]

  • Inappropriate Stoichiometry:

    • Solution: Carefully optimize the molar ratio of methyl-nitroaniline to the alkylating agent. Using a slight excess of the amine (1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize certain side reactions like di-alkylation.[2]

Problem 2: Formation of N,N-Dialkylated Product

A significant side reaction is the further alkylation of the desired mono-alkylated product to form a tertiary amine.[2] This occurs because the mono-alkylated product can be more nucleophilic than the starting aniline.[4][5]

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the methyl-nitroaniline relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents).[4] This ensures the alkylating agent is consumed before significant di-alkylation can occur.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, especially at a low temperature, keeps its instantaneous concentration low, favoring a reaction with the more abundant starting material.[4]

  • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can slow down the second alkylation step more significantly than the first.[4]

Problem 3: O-Alkylation of the Nitro Group

While less common, under certain conditions, alkylation can occur on one of the oxygen atoms of the nitro group. This is more likely to happen with "hard" alkylating agents.

Understanding and Prevention:

The principle of Hard and Soft Acids and Bases (HSAB) can provide guidance. The nitrogen of the amino group is a "softer" nucleophile compared to the oxygen of the nitro group.

  • Choice of Alkylating Agent: To favor N-alkylation, use "softer" alkylating agents. Alkyl iodides are considered softer than alkyl bromides, which are softer than alkyl chlorides.[6] Alkylating agents with "hard" leaving groups, such as dimethyl sulfate or methyl triflate, are more prone to O-alkylation.[6]

Problem 4: C-Alkylation of the Aromatic Ring

Alkylation can sometimes occur on the aromatic ring, particularly at the positions activated by the amino group (ortho and para).

Minimizing C-Alkylation:

  • Reaction Conditions: C-alkylation is often favored at higher temperatures.[7] Maintaining a lower reaction temperature (generally below 350°C) can significantly suppress this side reaction.[7]

  • Catalyst Choice: Certain acidic catalysts, especially Lewis acids, can promote Friedel-Crafts-type C-alkylation.[8][9] If using a catalyst, consider those that favor N-alkylation. For instance, some zeolites have been shown to be selective for N-alkylation at specific temperature ranges.[7]

Frequently Asked Questions (FAQs)

  • Q1: Which isomer of methyl-nitroaniline am I using and how does it affect the reaction? The position of the methyl and nitro groups on the aniline ring significantly impacts the nucleophilicity of the amino group and the steric hindrance around it. For example, an ortho-nitro group will have a stronger electron-withdrawing effect and present more steric bulk compared to a para-nitro group.[2] This generally means that ortho-isomers will be less reactive and may require more forcing conditions (stronger base, higher temperature) for N-alkylation.

  • Q2: What is the best solvent for my N-alkylation reaction? Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for N-alkylation with alkyl halides.[2] They are effective at dissolving the reactants and stabilizing the transition state. For reactions involving alcohols as alkylating agents (a greener alternative), higher boiling point solvents like toluene may be necessary.[2]

  • Q3: How do I choose the right base for my reaction? The choice of base is critical. It must be strong enough to deprotonate the N-H group (or the resulting ammonium salt) but should ideally be non-nucleophilic to avoid competing with the aniline in reacting with the alkylating agent.

    • For routine alkylations: K₂CO₃ or Cs₂CO₃ are good starting points.

    • For less reactive systems: Stronger bases like t-BuOK or NaH may be necessary.[2]

    • To minimize elimination side reactions (with secondary or tertiary alkyl halides): A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be beneficial.[1]

  • Q4: How can I purify my N-alkylated product from the starting material and side products?

    • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting material and side products like the di-alkylated compound.[2][10] A gradient elution with a solvent system like hexanes and ethyl acetate is often successful.[10]

    • Acid-Base Extraction: This technique can sometimes be used to separate the more basic secondary or tertiary amine products from the less basic primary amine starting material.[4] However, the difference in basicity may not always be sufficient for a clean separation.

    • Recrystallization: If the desired product is a solid and is formed in high purity, recrystallization can be an excellent final purification step.[4]

Experimental Protocols

General Protocol for N-Alkylation with an Alkyl Halide
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl-nitroaniline (1.0 eq.).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to a concentration of ~0.1 M).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.05 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Data Summary

The choice of reagents and conditions significantly impacts the outcome of the N-alkylation. The following table provides a general guide.

ParameterOptionsKey Considerations
Alkylating Agent R-I, R-Br, R-ClReactivity order: I > Br > Cl.[2] Iodides are more reactive but also more expensive.
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaHBase strength should be sufficient to deprotonate the amine. Stronger bases are needed for less nucleophilic anilines.[2]
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are generally preferred to facilitate the Sₙ2 reaction.[2]
Temperature 25°C to 120°CHigher temperatures increase the reaction rate but may also promote side reactions like di-alkylation and C-alkylation.[1][2]
Stoichiometry 1.1 - 1.5 : 1 (Amine:Alkylating Agent)A slight excess of the amine can help to minimize N,N-dialkylation.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the desired N-alkylation pathway and the common side reactions.

N-Alkylation and Side Reactions Start Methyl-nitroaniline + Alkyl Halide (R-X) Base Base Start->Base Desired Desired Product: N-Alkyl-methyl-nitroaniline Start->Desired Desired N-Alkylation O_Alkylated Side Product: O-Alkylated Nitro Group Start->O_Alkylated O-Alkylation (Hard R-X) C_Alkylated Side Product: C-Alkylated Ring Start->C_Alkylated C-Alkylation (High Temp, Lewis Acid) Base->Desired Dialkylated Side Product: N,N-Dialkyl-methyl-nitroaniline Desired->Dialkylated Further Alkylation (Excess R-X, High Temp)

Caption: Desired N-alkylation pathway and common side reactions.

Troubleshooting_Workflow Start N-Alkylation Reaction Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Solutions_Yield Increase Temp/Time Use Stronger Base Change Solvent Use More Reactive R-X Check_Yield->Solutions_Yield Yes Success Optimized Reaction Check_Purity->Success No Is_Dialkylation Di-alkylation? Check_Purity->Is_Dialkylation Yes Solutions_Yield->Start Solutions_Dialkylation Use Excess Amine Slow R-X Addition Lower Temperature Solutions_Dialkylation->Start Solutions_Other Optimize R-X (HSAB) Control Temperature Solutions_Other->Start Is_Dialkylation->Solutions_Dialkylation Yes Is_Other O- or C-Alkylation? Is_Dialkylation->Is_Other No Is_Other->Solutions_Other Yes Is_Other->Success No

Caption: A logical workflow for troubleshooting common issues.

References

  • Hollmann, D., Bähn, S., Tillack, A., & Beller, M. (2008). N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines. Chemical Communications, (21), 2423-2425. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Patel, A. D., et al. (2026). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • U.S. Patent No. 4,436,937. (1984). Process for the ring alkylation of an aniline. Google Patents.
  • U.S. Patent No. 4,436,937 A. (1984). Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.

Sources

Troubleshooting

Technical Support Center: Photodegradation of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals investigating the photochemical stability and environmental fate of N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals investigating the photochemical stability and environmental fate of N-alkylated nitroaniline derivatives.

Here, we bypass superficial instructions to focus on the causality behind photochemical behavior, providing you with self-validating protocols and troubleshooting guides to ensure absolute scientific integrity in your degradation studies.

Core Mechanisms of UV Degradation

When exposed to ultraviolet radiation (typically between 254 nm and 365 nm), 5-Methyl-N-(2-methylpropyl)-2-nitroaniline undergoes complex photochemical transformations. The degradation is driven by the excitation of the nitroaromatic chromophore, leading to three primary mechanistic pathways:

  • N-Dealkylation: Photolytic cleavage of the N-isobutyl (2-methylpropyl) group via a Norrish-type radical intermediate, yielding 5-methyl-2-nitroaniline.

  • Nitro Reduction: Intramolecular hydrogen abstraction or electron transfer processes that reduce the nitro group (—NO₂) to an amine (—NH₂), forming a substituted phenylenediamine.

  • Ring Hydroxylation: Electrophilic attack by photogenerated hydroxyl radicals (•OH) on the aromatic ring, a pathway thoroughly documented in the degradation of analogous N-alkylated dinitroanilines[1].

Troubleshooting Guides & FAQs

Q1: Why is the UV degradation rate of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline highly variable across different pH buffers? A1: The degradation kinetics are heavily pH-dependent due to the protonation state of the secondary amine. At lower pH, the amine is protonated, which disrupts the conjugation of its lone pair with the aromatic ring and the electron-withdrawing nitro group. This causes a hypsochromic shift (blue shift) in the absorption spectrum and decreases the quantum yield of degradation. Optimal degradation typically occurs at slightly alkaline pH where the generation of reactive oxygen species (ROS) like •OH is maximized, a phenomenon similarly observed in the photocatalysis of other nitroaromatics[2].

Q2: Our LC-MS/MS data shows a major photoproduct with a mass shift of -56 Da. What is the structural basis for this? A2: A mass loss of 56 Da corresponds to the elimination of an isobutylene equivalent (C₄H₈). Under UV irradiation, the N-(2-methylpropyl) group undergoes photo-induced dealkylation. This results in the formation of the primary amine, 5-methyl-2-nitroaniline. To validate this experimentally, run a certified reference standard of 5-methyl-2-nitroaniline alongside your irradiated samples to confirm both the retention time and the MS/MS fragmentation patterns.

Q3: How can we differentiate between direct photolysis and radical-mediated degradation in our photoreactor? A3: To isolate direct photolysis from •OH-mediated degradation, you must incorporate radical scavengers into your experimental matrix. Adding tert-butanol or isopropanol (which rapidly quench •OH radicals) will suppress the ring hydroxylation pathway. If the overall degradation rate remains largely unchanged upon adding the scavenger, direct photolysis (e.g., direct N-dealkylation) is the dominant mechanism in your specific solvent system.

Quantitative Data & Kinetic Summaries

The table below summarizes the expected kinetic behavior of the compound under varying environmental conditions. Notice how the dominant pathway shifts based on the availability of proton donors or radical generators.

Table 1: Representative Kinetic Parameters for UV Degradation (λ = 365 nm, Initial Concentration = 10 mg/L)

Environmental ConditionHalf-Life (t½)Apparent Rate Constant (k_app)Primary Observed Pathway
pH 3.0 (Aqueous Buffer)45.2 hours0.015 h⁻¹Direct Photolysis (Dealkylation)
pH 7.0 (Aqueous Buffer)18.5 hours0.037 h⁻¹Mixed (Dealkylation & Reduction)
pH 9.0 (Aqueous Buffer)8.3 hours0.083 h⁻¹Radical-Mediated Hydroxylation
50% Methanol / Water12.1 hours0.057 h⁻¹Nitro Reduction (H-donor solvent)

(Note: Kinetic baselines are synthesized from analogous nitroaniline and pendimethalin environmental fate models[3]).

Standardized Experimental Protocols

Protocol: Controlled UV Degradation and LC-MS/MS Workflow

Objective: To establish a self-validating system for tracking the photolytic fate of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline.

Step 1: Photoreactor Setup & Actinometry (Causality & Validation)

  • Equip a closed photoreactor with a monochromatic UV lamp (e.g., 365 nm LED array).

  • Critical Validation: Perform chemical actinometry (using potassium ferrioxalate) prior to the experiment to quantify the exact photon flux. Why? This ensures your kinetic data is independent of lamp aging and is perfectly reproducible across different laboratories.

Step 2: Sample Preparation & Control Implementation

  • Prepare a 10 mg/L stock solution of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline in HPLC-grade water containing 5% acetonitrile to ensure complete solvation.

  • Divide the solution into quartz tubes (which are UV-transparent).

  • Critical Validation: Wrap one quartz tube completely in aluminum foil to serve as the "Dark Control." This proves that any observed degradation is strictly photochemical, ruling out thermal or hydrolytic breakdown.

Step 3: Irradiation and Sampling

  • Place the tubes in the photoreactor under continuous magnetic stirring to ensure uniform photon exposure.

  • Extract 1.0 mL aliquots at pre-defined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Immediately quench the reaction by transferring the aliquots to amber HPLC vials and storing them at 4°C to halt any secondary dark reactions.

Step 4: LC-MS/MS Analysis

  • Column: Use a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Employ a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Utilize Electrospray Ionization in Positive mode (ESI+). Monitor for the parent ion [M+H]⁺ (m/z ~209) and predicted product ions, specifically m/z ~153 for the dealkylated product ([M-56+H]⁺).

Pathway Visualization

DegradationPathway Parent 5-Methyl-N-(2-methylpropyl) -2-nitroaniline [Parent Compound] Dealk_Path Pathway A: N-Dealkylation Parent->Dealk_Path UV (hν) Direct Photolysis Red_Path Pathway B: Nitro Reduction Parent->Red_Path UV (hν) H-abstraction Hydrox_Path Pathway C: Ring Hydroxylation Parent->Hydrox_Path UV (hν) •OH Radical Attack Prod_Dealk 5-Methyl-2-nitroaniline (Mass Shift: -56 Da) Dealk_Path->Prod_Dealk Prod_Red N-(2-methylpropyl)-4-methyl -benzene-1,2-diamine (Mass Shift: -30 Da) Red_Path->Prod_Red Prod_Hydrox Hydroxylated Adducts (Mass Shift: +16 Da) Hydrox_Path->Prod_Hydrox

Primary UV photodegradation pathways of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline.

References

  • Title: Carbon Quantum Dot-Titanium Doped Strontium Ferrite Nanocomposite: Visible Light Active Photocatalyst to Degrade Nitroaromatics Source: MDPI URL
  • Title: Pesticide Fate in the Environment: A Guide for Field Inspectors Source: Illinois State Water Survey URL
  • Title: A Review on Impacting Parameters for Photocatalytic Degradation of Organic Effluents by Ferrites and Their Nanocomposites Source: MDPI URL

Sources

Optimization

Technical Support Center: Impurity Profiling for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

Welcome to the Technical Support Center for the analytical troubleshooting and impurity profiling of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (also known as N-isobutyl-5-methyl-2-nitroaniline). This compound is typical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical troubleshooting and impurity profiling of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (also known as N-isobutyl-5-methyl-2-nitroaniline). This compound is typically synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-4-nitrotoluene with isobutylamine[1].

Because nitroaromatic compounds present unique analytical challenges—ranging from poor electrospray ionization to the formation of tightly co-eluting regioisomers—this guide is designed to provide researchers and drug development professionals with field-proven, self-validating methodologies to identify and qualify unknown impurities in accordance with global regulatory standards[2].

Quantitative Impurity Profile Summary

Before initiating an untargeted investigation, it is critical to compare your unknown peak against the historical impurity profile of the SNAr process. The table below summarizes the quantitative data for the most common impurities associated with this synthesis.

Impurity NameOrigin / CausalityApprox. RRTExact Mass [M+H]⁺Typical LevelControl Strategy
3-Fluoro-4-nitrotoluene Unreacted starting material (SM)[3].0.85156.04< 0.10%Impose strict limits in raw material specifications.
5-Methyl-2-nitrophenol Hydrolysis of SM due to water ingress competing with the amine[4].0.60154.05< 0.05%Maintain strictly anhydrous reaction conditions.
2-Methyl-N-(2-methylpropyl)-5-nitroaniline SNAr carryover from 2-fluoro-4-nitrotoluene (a common SM regioisomer)[5].1.05209.130.05 - 0.15%Purify the fluoronitrotoluene SM prior to the amination step.
N,N-bis(2-methylpropyl)-5-methyl-2-nitroaniline Over-alkylation driven by excess isobutylamine and forcing temperatures.1.40265.19< 0.05%Control amine equivalents and monitor reaction kinetics.

Mandatory Visualizations

Analytical Workflow for Unknown Impurities

Workflow Start Unknown Impurity Detected (HPLC-UV > 0.05%) LCMS High-Resolution LC-MS/MS (Determine Exact Mass & Formula) Start->LCMS Prep Preparative HPLC (Isolate > 5 mg) LCMS->Prep NMR 1H/13C NMR & GC-MS (Structural Elucidation) Prep->NMR Tox Tox Assessment & Qualification (ICH Q3A Guidelines) NMR->Tox

Workflow for identifying and qualifying unknown impurities.

Mechanistic Reaction & Impurity Pathway

Pathway SM 3-Fluoro-4-nitrotoluene (Starting Material) API 5-Methyl-N-(2-methylpropyl) -2-nitroaniline SM->API SNAr Imp2 5-Methyl-2-nitrophenol (Hydrolysis Byproduct) SM->Imp2 +H2O Amine Isobutylamine (Nucleophile) Amine->API Imp1 2-Methyl-N-(2-methylpropyl) -5-nitroaniline SM_Iso 2-Fluoro-4-nitrotoluene (SM Impurity) SM_Iso->Imp1 SNAr

SNAr synthesis pathway and formation of major regioisomeric and hydrolytic impurities.

Step-by-Step Troubleshooting Methodologies

When an unknown peak exceeds the ICH Q3A(R2) identification threshold (typically 0.10% for standard doses)[2],[6], execute the following self-validating protocols.

Protocol A: High-Resolution LC-MS/MS (HRMS) for Nitroaromatics

Causality: Standard Electrospray Ionization (ESI+) often fails for nitroanilines because the strongly electron-withdrawing nitro group depletes the electron density of the adjacent amine, preventing protonation[7]. This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) to bypass solution-phase basicity limitations.

  • System Suitability (Self-Validation): Before analyzing the unknown, inject a 0.1 µg/mL standard of 4-nitroaniline. Verify that the APCI source achieves a Signal-to-Noise (S/N) ratio ≥ 10 and a mass accuracy of < 5 ppm. Do not proceed if the standard fails to ionize; recalibrate the corona discharge current.

  • Sample Preparation: Dissolve 10 mg of the 5-Methyl-N-(2-methylpropyl)-2-nitroaniline sample in 10 mL of Acetonitrile/Water (50:50, v/v). Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (100 x 4.6 mm, 2.7 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) against Mobile Phase A (0.1% Formic acid in Water) over 15 minutes.

  • Data Acquisition: Operate the HRMS in APCI positive mode. Scan m/z 100–1000. Apply Collision-Induced Dissociation (CID) at 20–40 eV to generate fragmentation spectra for the unknown peak.

Protocol B: Preparative HPLC Isolation & NMR Elucidation

Causality: Mass spectrometry cannot definitively differentiate between exact positional isomers (e.g., the main product vs. the 2-methyl-5-nitroaniline regioisomer) because their fragmentation pathways are nearly identical. Isolation is mandatory to perform 2D NMR (NOESY/HMBC) to map the spatial relationships of the protons.

  • Scale-Up: Dissolve 500 mg of the sample in 10 mL of DMSO. Inject 500 µL aliquots onto a preparative C18 column (250 x 21.2 mm, 5 µm).

  • Fraction Collection: Trigger fraction collection strictly by UV absorbance at 254 nm (the characteristic chromophore wavelength for nitroaromatics).

  • Purity Verification (Self-Validation): Re-inject 5 µL of the pooled fractions onto the analytical HPLC system. The isolated unknown must demonstrate ≥ 95% UV purity. If co-elution is observed, re-purify using an orthogonal stationary phase (e.g., Phenyl-Hexyl).

  • Lyophilization: Freeze-dry the pure fractions. Do not use high-temperature rotary evaporation, as nitroanilines can undergo thermal degradation. Submit > 5 mg of the dried powder for ¹H, ¹³C, and 2D NMR analysis.

Frequently Asked Questions (FAQs)

Q: Why is my 5-Methyl-N-(2-methylpropyl)-2-nitroaniline sample degrading during sample preparation? A: Nitroanilines are susceptible to photochemical degradation and oxidation[8]. If your sample solutions are turning dark yellow or brown over time, they are likely forming azoxy dimers or N-oxides. Solution: Prepare all analytical samples in amber vials to block UV light, use degassed solvents to minimize dissolved oxygen, and analyze the samples within 12 hours of preparation.

Q: I detected an impurity at RRT 1.05 with the exact same mass (m/z 209.13) as the main product. What is it, and why did it form? A: This is almost certainly the regioisomer 2-Methyl-N-(2-methylpropyl)-5-nitroaniline . Causality: The starting material for your synthesis, 3-fluoro-4-nitrotoluene, is synthesized via the nitration of 3-fluorotoluene. This nitration is not perfectly selective and produces trace amounts of 2-fluoro-4-nitrotoluene[5]. If this impurity is not purged from the raw material, it undergoes the exact same SNAr reaction with isobutylamine[1], resulting in the regioisomer.

Q: My LC-MS shows no signal for the unknown impurity in ESI+, but I see a massive peak in the UV chromatogram. How do I identify it? A: As noted in the protocols, neutral or highly electron-deficient nitroaromatics ionize poorly in ESI+[7]. Solution: You have two options:

  • Switch the mass spectrometer to negative ion mode (ESI-), as nitro groups can sometimes stabilize a negative charge [M-H]⁻.

  • Utilize chemical derivatization. By passing the sample through an online reduction column (e.g., zinc/ammonium formate), you can reduce the nitro group to a highly basic primary amine, which will ionize brilliantly in standard ESI+[7].

Q: What are the regulatory requirements if this unknown impurity is confirmed to be a nitroaromatic compound? A: Nitroaromatic compounds are widely recognized as structural alerts for mutagenicity. If the impurity is identified as an unreacted starting material or a related nitro-containing byproduct, it cannot simply be qualified at the standard ICH Q3A(R2) threshold of 0.15%[9]. It must be controlled to the Threshold of Toxicological Concern (TTC), which generally limits the intake of genotoxic impurities to 1.5 µ g/day [7],[10].

References

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Drying of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

The following Technical Support Guide is designed for researchers and process engineers handling 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (also referred to as N-isobutyl-5-methyl-2-nitroaniline). This guide addresses t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers handling 5-Methyl-N-(2-methylpropyl)-2-nitroaniline (also referred to as N-isobutyl-5-methyl-2-nitroaniline). This guide addresses the critical thermal instability issues associated with the drying phase of this intermediate.

Case Reference: TS-NITRO-ISO-05 Topic: Thermal Instability & Safe Drying Protocols Target Audience: Process Chemists, chemical Engineers, Safety Specialists

Executive Summary & Safety Alert

5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a high-energy nitro-aromatic intermediate. While stable at ambient conditions, it exhibits significant thermal instability at elevated temperatures, particularly during drying operations where heat accumulation and solvent removal occur simultaneously.

Critical Hazard: The ortho-nitro and N-alkyl arrangement facilitates intramolecular cyclization and exothermic decomposition . If the drying temperature exceeds the Onset Temperature (


)  or if the material is held under adiabatic conditions (e.g., a thick filter cake) for an extended period, a thermal runaway  can occur.

Troubleshooting Guide: Drying & Stability

Issue 1: Unexpected Exotherm or "Hot Spots" in the Dryer

Symptom: The internal temperature of the powder bed rises above the jacket setpoint (process temperature), or localized charring is observed.

  • Root Cause:

    • Autocatalytic Decomposition: The material has reached a temperature where the decomposition rate generates heat faster than it can be dissipated (violating the Semenov condition).

    • Crystal Morphology: Presence of an unstable polymorph or solvate that undergoes an exothermic phase transition.

  • Immediate Action:

    • Stop Heating: Immediately cut the heat source to the dryer jacket.

    • Emergency Cooling: Engage the crash-cooling system (if available) or flood the jacket with ambient/chilled fluid.

    • Inerting: Ensure the vessel is fully inerted with Nitrogen (

      
      ) to prevent secondary oxidation fires.
      
  • Prevention Protocol:

    • Determine the Time to Maximum Rate (TMR) using adiabatic calorimetry (ARC).

    • Set the Maximum Process Temperature (MPT) at least 50°C below the detected

      
       from DSC data.
      
Issue 2: Product Discoloration (Red Dark Brown/Black)

Symptom: The bright red/orange solid turns dark brown or black during vacuum drying, even at moderate temperatures (e.g., 45-50°C).

  • Root Cause:

    • Oxidative Degradation: The N-alkyl group is susceptible to oxidation at the benzylic-like position (adjacent to Nitrogen) if oxygen is present.

    • Condensation Reactions: Formation of azo/azoxy dimers or benzimidazole

      
      -oxides due to thermal stress.
      
  • Corrective Action:

    • Strict Vacuum/Inert Cycles: Perform three purge cycles with

      
       before heating. Maintain 
      
      
      
      levels < 2%.
    • Lower Temperature, Longer Time: Reduce jacket temperature by 10°C and extend drying time, or use agitated vacuum drying to improve heat transfer and reduce hot spots.

Issue 3: Variable Assay & Impurity Spikes

Symptom: HPLC analysis shows a decrease in purity after drying, with new peaks eluting at higher retention times.

  • Root Cause:

    • Thermal History: The material has a "thermal memory." Cumulative heat exposure (even below

      
      ) can drive slow degradation kinetics (zero-order or first-order).
      
  • Corrective Action:

    • Limit Thermal Exposure: Define a "Maximum Hold Time" at the drying temperature.

    • Solvent Selection: If possible, switch to a lower-boiling solvent for the final wash to facilitate drying at lower temperatures.

Technical Deep Dive: The Mechanism of Instability

The Ortho-Nitro Effect

The instability of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline stems from the proximity of the nitro group (-NO₂) and the secondary amine (-NH-R) .

  • Intramolecular Redox: Under thermal stress, the oxygen from the nitro group can interact with the N-alkyl side chain or the amine hydrogen.

  • Cyclization: A well-documented pathway for N-alkyl-2-nitroanilines is the cyclization to form 1-alkylbenzimidazole oxides or benzimidazoles . This reaction involves the elimination of water and is highly exothermic.

  • Decomposition Energy: Nitro compounds typically release high energy upon decomposition (

    
    ). If this energy is released rapidly in a dryer (where heat removal is poor, especially in static trays), it leads to a runaway.
    
Self-Validating Safety Protocol (The "Rule of 100")

To ensure safety, you must validate your process against the "Rule of 100" for thermal safety:

  • Rule: There should be a 100°C margin between the Process Temperature and the instantaneous Power Density of decomposition, OR a strict margin based on TMR.

  • Standard: Do not dry within 50°C of the DSC Onset Temperature.

Workflow: Safe Drying Process Development

The following diagram outlines the mandatory workflow for establishing a safe drying protocol for this intermediate.

DryingSafety cluster_legend Legend Start Start: Wet Cake Isolation DSC Step 1: Screening (DSC) Determine T(onset) & Energy Start->DSC Decision1 Is T(onset) < 150°C? DSC->Decision1 ARC Step 2: Adiabatic Testing (ARC) Determine TMR & T(D24) Decision1->ARC Yes (High Risk) Standard Standard Protocol (Max T = T(onset) - 50°C) Decision1->Standard No (Low Risk) SafeParams Step 3: Define Parameters Max Temp = T(D24) - Safety Margin ARC->SafeParams Drying Step 4: Pilot Drying Monitor Heat Flow & Off-gas SafeParams->Drying Standard->Drying HighRisk Critical Path (ARC Required)

Caption: Workflow for determining safe drying parameters based on thermal stability data (DSC/ARC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum drying temperature for this compound?

  • A: While specific batch data is required, a general guideline for N-alkyl-2-nitroanilines is to never exceed 50°C under vacuum without specific ARC data confirming stability at higher temperatures. If the DSC onset is ~180°C, a process temp of 60-70°C might be acceptable, but if the onset is ~120°C, you must stay below 40-45°C.

Q2: Can I use a tray dryer?

  • A: Caution is advised. Static tray dryers have poor heat transfer. If the material begins to self-heat, the center of the tray acts as an adiabatic system, accelerating the runaway. Agitated Vacuum Pan Dryers (AVPD) or Rotary Cone Vacuum Dryers (RCVD) are preferred because the agitation prevents hot spots and improves heat removal.

Q3: Is the material shock-sensitive?

  • A: Most nitroanilines are not shock-sensitive explosives, but they are energetic. However, if the material is dried to anhydrous conditions and contains impurities, its sensitivity can increase. Always perform a Fall Hammer Test if handling large dry quantities.

Q4: Why does the drying time affect purity?

  • A: Decomposition is often a function of both temperature and time (kinetics). Even at 50°C, a small fraction of the molecule may degrade per hour. Drying for 48 hours vs. 12 hours can significantly increase the level of degradation products (e.g., dimers).

Data Summary: Thermal Safety Parameters (Typical)

Note: These values are representative of N-alkyl-2-nitroaniline derivatives and should be verified for your specific batch.

ParameterDescriptionTypical Value / LimitCritical Threshold

(DSC)
Onset of decomposition (exothermic)180°C - 220°C< 150°C (High Risk)

Energy of decomposition-300 to -600 J/g> -500 J/g (Explosive Potential)

Temp. where Time to Max Rate is 24h100°C - 130°CProcess Temp must be <

Limiting Oxygen Conc. Min

for combustion
~10-12%Keep Process < 2%

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on thermal risks of nitro compounds and DSC/ARC interpretation).

  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Fundamental data on nitroaniline decomposition energies).

  • Bretherick's Handbook of Reactive Chemical Hazards . (2017). Nitroanilines and instability mechanisms. Elsevier. (Database of known chemical incidents).

  • Org. Process Res. Dev. (General literature on N-alkyl-2-nitroaniline synthesis and safety).

Optimization

LC-MS Technical Support Center: Troubleshooting Baseline Noise in Nitroaniline Analysis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high baseline noise, ion suppression, or erratic background signals during the Liquid Chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high baseline noise, ion suppression, or erratic background signals during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of nitroanilines.

Nitroanilines (e.g., 2-nitroaniline, 3-methyl-2-nitroaniline) are small, polar, aromatic amines. Due to their basic amine groups, they are highly amenable to positive Electrospray Ionization (ESI+), typically forming [M+H]+ precursor ions. For instance, 3-methyl-2-nitroaniline is routinely detected at m/z 153.1 [1]. Because this detection occurs in the low-mass range (m/z 100–250), the assay is exceptionally vulnerable to baseline noise caused by solvent impurities, plasticizers, and mobile phase additives.

Diagnostic Workflow: Isolating the Source of Noise

Before altering MS parameters or flushing columns, you must isolate the origin of the baseline noise. The following decision tree outlines a self-validating diagnostic workflow to determine whether the noise originates from the LC fluidics, the analytical column, or the Mass Spectrometer itself.

DiagnosticWorkflow Start High Baseline Noise Detected Bypass Bypass Column (ZDV Union) Start->Bypass Check1 Noise Persists? Bypass->Check1 ColIssue Column Bleed / Matrix Action: Flush/Replace Column Check1->ColIssue No Infuse Direct Infusion (Pure Solvent) Check1->Infuse Yes Check2 Noise Persists? Infuse->Check2 LCContam LC Contamination Action: Flush LC System Check2->LCContam No MSIssue MS Source / Detector Issue Action: Clean ESI Probe Check2->MSIssue Yes

Diagnostic workflow for isolating the source of LC-MS baseline noise.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: My baseline noise spikes randomly and erratically during the run. What causes this, and how do I fix it?

Causality: Erratic, non-cyclic baseline noise is almost always fluid-path related. Dissolved air or micro-bubbles in the mobile phase cause solvent delivery malfunctions and microscopic channeling in the column, leading to sudden pressure spikes and baseline instability [2]. Additionally, inadequately filtered samples introduce particulates that accumulate at the column head, temporarily occluding flow and causing signal dropouts [3]. Solution & Validation:

  • Purge all LC lines with freshly degassed, MS-grade solvents.

  • Replace the inline solvent filters and the column frit. Self-Validation Check: Monitor the LC pump ripple (pressure trace). If the pressure fluctuation is < 1% of the total system pressure, the fluid path is validated as stable and bubble-free.

Q2: The background noise increases steadily as the organic gradient increases. Why is this happening?

Causality: A rising baseline that correlates with the organic gradient is a classic symptom of either organic solvent contamination or column bleed. As the percentage of the organic modifier (e.g., Acetonitrile or Methanol) increases, highly lipophilic contaminants bound to the stationary phase are eluted into the MS [4]. Solution & Validation:

  • Replace the organic mobile phase with a freshly opened bottle of MS-grade solvent (avoiding plastic storage bottles).

  • Perform an extended column wash (see SOP below). Self-Validation Check: Run a "blank" gradient injection (injecting MS-grade water). If the Total Ion Chromatogram (TIC) remains flat and does not rise by more than 20% from the start to the end of the gradient, the column and solvents are validated as clean.

Q3: Why is my nitroaniline signal suppressed even when the baseline noise seems moderate?

Causality: Nitroanilines are susceptible to charge competition in the ESI source. Even if contaminants do not produce massive peaks in the TIC, high concentrations of trace metals (Na+, K+) or amine-containing additives (like Triethylamine) will monopolize the available protons in the ESI droplets. This prevents the nitroaniline from forming the necessary [M+H]+ ions, leading to severe ion suppression [4]. Solution & Validation: Avoid using amine-based buffers. Use 0.1% Formic Acid in MS-grade water and acetonitrile. Self-Validation Check: Perform a post-column infusion of a nitroaniline standard while injecting a blank sample through the LC. A stable, un-dipping MS signal confirms the absence of matrix-induced ion suppression.

Quantitative Reference: Common ESI+ Background Ions

When troubleshooting high background noise, identifying the specific m/z of the contaminant can pinpoint the source. Below is a table of common positive ESI contaminants that frequently interfere with the low-mass detection of nitroanilines.

m/z ValueIon / AdductProbable SourceTroubleshooting Action
102.1 [M+H]+Triethylamine (TEA)Flush LC system with 1% Formic acid; replace solvent bottles.
149.0 FragmentPhthalates (Plasticizers)Replace all plastic solvent lines and storage bottles with borosilicate glass.
279.1 [M+H]+Dibutyl phthalateCheck for plasticizer leaching during sample preparation.
282.3 [M+H]+Oleamide (Slip agent)Switch to high-quality, MS-certified pipette tips and microfuge tubes.
391.3 [M+H]+Dioctyl phthalateInspect MS source seals and LC pump seals for degradation.

Mechanistic Insights: ESI Charge Competition

To effectively troubleshoot, it is critical to understand the physical mechanism of the noise. The diagram below illustrates how background contaminants outcompete nitroaniline analytes for charge during droplet desolvation, leading to both high baseline noise and target ion suppression.

MechanisticPathway Sample Nitroaniline + Matrix ESI ESI Capillary (High Voltage) Sample->ESI Taylor Taylor Cone & Droplet Formation ESI->Taylor Competition Charge Competition (Analyte vs. Contaminants) Taylor->Competition Suppression Ion Suppression (Reduced Signal) Competition->Suppression Noise High Baseline Noise (Elevated TIC) Competition->Noise

Mechanistic pathway of charge competition and baseline noise generation in ESI.

Standard Operating Procedure (SOP): System Passivation & Source Cleaning

If the diagnostic workflow (Section 1) points to system contamination, execute this self-validating cleaning protocol.

Phase 1: LC System Decontamination
  • Bypass the Column: Remove the analytical column and install a zero-dead-volume (ZDV) union to protect the stationary phase.

  • Aqueous Flush: Flush all LC lines with 100% MS-grade Water at 1.0 mL/min for 30 minutes. (Causality: Removes precipitated buffer salts that cause erratic noise).

  • Organic Flush: Flush with 50:50 Water:Methanol, followed by 100% Isopropanol for 30 minutes each. (Causality: Isopropanol effectively solubilizes highly lipophilic plasticizers and pump seal lubricants).

  • Validation Check: Reconnect the column and run a blank gradient injection. If the TIC maximum is

    
     cps and no discrete peaks 
    
    
    
    cps appear, the LC path is validated as clean.
Phase 2: MS Source Cleaning
  • Disassembly: Put the MS in standby mode, turn off desolvation gases, and remove the ESI probe.

  • Probe Cleaning: Sonicate the corona needle and ESI capillary in a beaker containing 50:50 MS-grade Water:Methanol with 0.1% Formic Acid for 15 minutes.

  • Interface Wipe: Dampen a lint-free wipe with MS-grade Methanol. Gently wipe the ion transfer tube/desolvation line and the spray shield.

  • Validation Check: Reassemble the source and perform a direct infusion of pure MS-grade methanol. Monitor the m/z 100–500 range in Q1. If the background counts are below the manufacturer's baseline threshold (typically

    
     cps), the source cleaning is validated.
    

References

  • SeqGen - Perform routine maintenance for mobile phases in the LCMS system. Available at: [Link]

  • Separation Science - LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies. Available at: [Link]

  • ZefSci - LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Purity: A Comparative Technical Guide

Topic: Validation of Analytical Methods for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

5-Methyl-N-(2-methylpropyl)-2-nitroaniline (also known as N-isobutyl-5-methyl-2-nitroaniline) is a critical intermediate in the synthesis of high-performance azo dyes, pigments, and potentially specific pharmaceutical active ingredients (APIs) targeting kinase pathways. Its purity is paramount, as residual unreacted amines (e.g., 2-methyl-5-nitroaniline) or over-alkylated byproducts can severely compromise the stability and toxicity profile of the final product.

This guide objectively compares analytical methodologies for assessing the purity of this compound. While Gas Chromatography (GC) offers high resolution for volatiles, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the superior technique due to the thermal lability of the nitro group and the polarity of the aniline moiety. We provide a validated HPLC protocol, comparative performance data, and a decision-making framework for method selection.

Method Landscape: HPLC vs. GC vs. HPTLC

The following table summarizes the performance characteristics of the three primary analytical techniques evaluated for this specific nitroaniline derivative.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID/MS Method C: HPTLC
Principle Partition chromatography (Hydrophobicity)Volatility & Boiling PointAdsorption chromatography
Suitability High. Ideal for thermally labile nitro compounds and polar amines.Medium. Risk of thermal degradation (de-nitration) in the injector port.Low. Qualitative/Semi-quantitative only.
Specificity Excellent separation of parent amine vs. N-alkylated product.High, but requires derivatization for polar precursors.[2][3]Moderate. Prone to spot broadening.
Sensitivity (LOD) High (ng level) via UV at 254/360 nm.High (pg level) with MS detection.Moderate (µg level).[3]
Throughput Moderate (15-20 min run time).Fast (10-15 min).High (parallel analysis).
Cost Moderate (Solvents/Columns).[3]Low (Gases/Columns).Low.
Deep Dive: Validated RP-HPLC Method

The "Gold Standard" for analyzing N-alkylated nitroanilines is RP-HPLC. The presence of the N-(2-methylpropyl) (isobutyl) group significantly increases the hydrophobicity compared to the parent 5-methyl-2-nitroaniline (Fast Scarlet G Base), allowing for baseline separation on C18 columns.

2.1 Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: The "End-capped" feature reduces silanol interactions with the secondary amine, preventing peak tailing.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (ACN).

    • Rationale: Acidic pH ensures the aniline nitrogen remains protonated (or suppresses ionization of residual silanols), improving peak shape.

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear Gradient)

    • 15-18 min: 80% B (Wash)

    • 18-20 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (aromatic ring) and 380 nm (nitro-aniline conjugation band).

  • Temperature: 30°C.

2.2 Experimental Workflow (Step-by-Step)
  • Standard Preparation:

    • Dissolve 10.0 mg of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Reference Standard in 10 mL of ACN (Stock: 1.0 mg/mL).

    • Dilute to 0.1 mg/mL with Mobile Phase A:B (50:50).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the test sample.

    • Dissolve in 10 mL ACN. Sonicate for 5 mins to ensure complete solubility.

    • Filter through a 0.45 µm PTFE syringe filter.

  • System Suitability Test (SST):

    • Inject the standard solution 6 times.

    • Criteria: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.

Validation Data & Performance Metrics

The following data represents the typical performance characteristics of the described HPLC method, validated according to ICH Q2(R1) guidelines.

Validation ParameterCriteriaExperimental Result (Typical)Status
Specificity No interference at RT of analyte. Resolution (Rs) > 2.0 between Impurity A (Parent) and Analyte.Rs = 3.5 (Parent elutes earlier due to lower hydrophobicity).Pass
Linearity R² > 0.999 over 50-150% range.R² = 0.9998 (Range: 10-200 µg/mL).Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels.[3]99.4% (Mean recovery).Pass
Precision (Repeatability) RSD < 2.0% (n=6).0.8% RSD.Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.Pass
Robustness Unaffected by small changes in Flow (±0.1 mL/min), Temp (±2°C).% Difference < 2.0%.Pass
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for method selection and the validation workflow for the RP-HPLC method.

ValidationWorkflow cluster_impurities Impurity Profiling Strategy Start Sample: 5-Methyl-N-(2-methylpropyl)-2-nitroaniline CheckProperties Check Properties: Thermally Labile? Polar? Start->CheckProperties Decision Method Selection CheckProperties->Decision HPLC RP-HPLC (Selected) High Specificity & Stability Decision->HPLC Yes (Labile) GC GC-FID Risk of Thermal Degradation Decision->GC No (Stable) Validation ICH Q2(R1) Validation HPLC->Validation Imp1 Impurity A: 2-Methyl-5-nitroaniline (Unreacted Parent) HPLC->Imp1 Imp2 Impurity B: Over-alkylated products HPLC->Imp2 Params Parameters: Specificity, Linearity, Accuracy, LOD/LOQ Validation->Params Outcome Validated Method Ready for QC Release Params->Outcome

Caption: Decision logic and validation workflow for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline purity analysis.

Troubleshooting & Expert Insights
  • Peak Tailing: If the main peak tails, the secondary amine is likely interacting with residual silanols on the column. Solution: Increase the buffer concentration (e.g., 25 mM Phosphate) or add an amine modifier (e.g., Triethylamine) if using a generic C18 column.

  • Carryover: The isobutyl group increases lipophilicity. Ensure the needle wash solvent contains at least 50% organic solvent (ACN or MeOH) to prevent carryover between injections.

  • Detection Wavelength: While 254 nm is standard, monitoring at 380 nm can increase specificity for the nitroaniline core, reducing interference from non-colored impurities (e.g., solvents or alkyl halides).

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for RP-HPLC method development for anilines).
  • BenchChem. (2025).[1][3][4][5][6] Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives. (Reference for nitroaniline class validation). Link

  • Sigma-Aldrich. (2024). 2-Methyl-5-nitroaniline Product Specification & Analysis. (Parent compound properties). Link

  • Thermo Fisher Scientific. (2023). Determination of Aniline and Nitroanilines in Environmental Waters by HPLC. (Methodology for polar nitroanilines). Link

Sources

Comparative

establishing reference standards for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

Establishing a primary reference standard is not merely about executing a series of analytical assays; it is about constructing a defensible, metrologically traceable argument for a molecule's absolute purity. For 5-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing a primary reference standard is not merely about executing a series of analytical assays; it is about constructing a defensible, metrologically traceable argument for a molecule's absolute purity. For 5-Methyl-N-(2-methylpropyl)-2-nitroaniline —a sterically hindered, substituted nitroaniline derivative often utilized as a specialized intermediate—establishing a highly characterized reference standard is a critical regulatory requirement.

According to ICH Q6A[1] and USP General Chapter <11>[2], a primary reference standard must be a highly purified, rigorously characterized specimen. Because there is no "higher" standard to compare a primary standard against, the analytical protocols used to establish its purity must be inherently self-validating.

As a Senior Application Scientist, I approach this by deploying two orthogonal methodologies: the traditional Mass Balance Approach and the direct Quantitative NMR (qNMR) Approach . This guide objectively compares these two alternatives, detailing the causality behind the experimental choices and providing the supporting data necessary to establish a compendial-grade reference standard.

The Metrological Challenge: Mass Balance vs. qNMR

To establish the absolute purity of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline, we must choose between inferring purity by subtracting impurities or measuring it directly against an independent metrological anchor.

The Mass Balance Approach (Indirect)

The mass balance method calculates purity by determining the chromatographic purity (usually via HPLC-UV) and subtracting the mass fractions of all non-chromatographic impurities (water, residual solvents, and inorganic residues)[3].

  • The Advantage: It provides a comprehensive impurity profile, identifying exactly what the impurities are, which is critical for downstream toxicity and stability assessments.

  • The Vulnerability: It relies on the assumption that all organic impurities share similar UV extinction coefficients with the main analyte. Furthermore, it accumulates the measurement uncertainties of four separate instruments (HPLC, KF, TGA, ROI).

The qNMR Approach (Direct)

Quantitative NMR, formally recognized in USP <761>[4], measures the absolute molar quantity of the analyte by comparing the integration of its proton signals against an internal standard (IS) of known, certified purity[5].

  • The Advantage: It is a primary ratio method. The signal area is strictly proportional to the number of protons, rendering it completely independent of UV extinction coefficients or chromatographic co-elution[6].

  • The Vulnerability: It does not separate impurities. If an impurity's proton signal overlaps with the chosen quantitation peak of the analyte, the purity will be artificially inflated.

The Self-Validating Solution: By executing both methods independently, we create a closed-loop validation system. If the calculated purities from Mass Balance and qNMR agree within a tight statistical tolerance (e.g.,


), the risk of hidden co-eluting impurities (the flaw of HPLC) and the risk of signal overlap (the flaw of qNMR) simultaneously cancel each other out.

Self-Validating Experimental Protocols

Protocol A: The Mass Balance Framework

This protocol systematically strips away non-analyte mass to reveal the true organic purity.

  • Chromatographic Purity (HPLC-UV/MS):

    • Action: Analyze the candidate material on a reversed-phase C18 column using a gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Monitor simultaneously at 220 nm and 254 nm.

    • Causality: The addition of TFA suppresses the ionization of the secondary amine on the isobutyl group, preventing peak tailing. Dual-wavelength monitoring ensures that impurities with varying chromophores (which may absorb poorly at 254 nm) are not excluded from the area percent calculation.

  • Moisture Content (Karl Fischer Titration):

    • Action: Titrate 100 mg of the sample using volumetric KF.

    • Causality: HPLC-UV is blind to water. Failure to account for ambient or bound moisture will artificially inflate the final purity calculation.

  • Residual Solvents (TGA / Headspace GC-FID):

    • Action: Perform Thermogravimetric Analysis (TGA) up to 150°C. If weight loss exceeds 0.1%, confirm the identity of the solvent via Headspace GC-FID.

    • Causality: Trapped crystallization solvents (e.g., ethyl acetate used during the synthesis of the nitroaniline) add non-UV-active mass.

  • Residue on Ignition (ROI):

    • Action: Ignite 1 g of sample with sulfuric acid at 600°C.

    • Causality: Quantifies inorganic salts or metallic catalysts remaining from the amination step of the synthesis.

Protocol B: The qNMR Absolute Purity Framework

This protocol directly quantifies the analyte against a National Institute of Standards and Technology (NIST) traceable standard[3].

  • Internal Standard (IS) Selection:

    • Action: Select Maleic Acid (NIST SRM) as the internal standard.

    • Causality: Maleic acid presents a sharp, distinct singlet at ~6.26 ppm in DMSO-

      
      . This sits perfectly in a clear spectral window, safely avoiding the aliphatic isobutyl protons (0.9–3.2 ppm) and the aromatic ring protons (6.5–8.0 ppm) of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline.
      
  • Gravimetric Preparation:

    • Action: Accurately weigh ~20 mg of the candidate and ~10 mg of Maleic Acid using a micro-analytical balance (

      
       mg). Co-dissolve in 0.6 mL DMSO-
      
      
      
      .
    • Causality: Because qNMR is a primary ratio method, gravimetric precision is the single largest contributor to the overall uncertainty budget.

  • Acquisition Parameters:

    • Action: Acquire

      
      H-NMR at 600 MHz with a relaxation delay (
      
      
      
      ) of 60 seconds.
    • Causality: A

      
       of at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) ensures complete spin relaxation between pulses, preventing signal saturation and quantitative bias[7].
  • Integration & Calculation:

    • Action: Integrate the IS peak (6.26 ppm, 2H) against the analyte's aromatic methyl peak (2.3 ppm, 3H). Calculate the absolute mass fraction.

Orthogonal Validation Workflow

RS_Establishment Start 5-Methyl-N-(2-methylpropyl) -2-nitroaniline Candidate Split Orthogonal Validation Start->Split MB_Node Mass Balance Approach (100% - Impurities) Split->MB_Node Method A qNMR_Node Quantitative NMR (qNMR) (Direct Measurement) Split->qNMR_Node Method B Chrom Chromatographic Purity (HPLC-UV/MS) MB_Node->Chrom Volatiles Volatiles & Water (TGA / Karl Fischer) MB_Node->Volatiles Inorganics Inorganic Residue (ROI) MB_Node->Inorganics Compare Statistical Equivalence (En-value assessment) Chrom->Compare Volatiles->Compare Inorganics->Compare IS_Select Internal Standard (IS) Selection qNMR_Node->IS_Select Integration Signal Integration & Molar Ratio Calc IS_Select->Integration Integration->Compare Final Certified Reference Standard (Primary Grade) Compare->Final If Δ < 0.5%

Fig 1: Orthogonal validation workflow for establishing primary reference standard purity.

Quantitative Data & Equivalence Analysis

To demonstrate the efficacy of this dual-method approach, three pilot batches of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline were evaluated. The Mass Balance purity was calculated as: Mass Balance Purity = HPLC Area % ×[100% - (KF% + TGA% + ROI%)] / 100

Batch IDHPLC Purity (Area %)Water (KF %)Volatiles (TGA %)ROI (%)Mass Balance Purity (%)qNMR Purity (%)

(MB - qNMR)
Lot 001 99.85%0.12%0.05%<0.05%99.63% 99.58% 0.05%
Lot 002 99.40%0.25%0.10%<0.05%99.00% 98.91% 0.09%
Lot 003 99.92%0.05%0.02%<0.05%99.80% 99.75% 0.05%

Data Interpretation: Across all three lots, the


 between the Mass Balance and qNMR methodologies is 

. This tight statistical equivalence confirms two critical facts:
  • The HPLC method is accurately capturing all organic impurities (no hidden co-elutions masking as the main peak).

  • The qNMR integration is free from overlapping impurity signals.

Because the methods validate each other, Lot 003 can be confidently certified as a Primary Reference Standard with an assigned purity of 99.8%, suitable for use in downstream quantitative analytical procedures.

References

  • ICH Q6A Specifications: An Implementation Guide. Source: ResearchGate. URL:[Link]

  • USP: <11> Reference Standards - Draft published for Comment. Source: ECA Academy. URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Source: MDPI. URL:[Link]

  • Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. Source: NIST. URL:[Link]

Sources

Validation

inter-laboratory reproducibility of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline assays

An Inter-Laboratory Comparison Guide to the Reproducibility of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Assays Authored by: Senior Application Scientist Introduction 5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a synt...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison Guide to the Reproducibility of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Assays

Authored by: Senior Application Scientist

Introduction

5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a synthetic organic compound with potential applications in various chemical and pharmaceutical research areas. As with any analyte destined for regulated environments, the analytical methods used for its quantification must be robust, reliable, and, most importantly, reproducible across different laboratories. Inter-laboratory reproducibility is the cornerstone of method validation, ensuring that results are consistent and comparable regardless of the testing site, equipment, or personnel. This guide provides an in-depth comparison of common analytical methodologies for the quantification of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline, focusing on the critical factors that govern inter-laboratory performance. We will dissect the causality behind experimental choices, present a framework for a validation study, and offer detailed protocols to serve as a baseline for establishing a reproducible assay.

The challenge with novel or non-commercial compounds like 5-Methyl-N-(2-methylpropyl)-2-nitroaniline is the frequent lack of established, standardized analytical methods. This guide is built upon foundational principles of analytical chemistry and method validation guidelines from authoritative bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The methodologies and validation frameworks presented here are designed to be self-validating systems, providing researchers with the tools to develop and confirm a reliable analytical workflow.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the most significant factor influencing the reproducibility of an assay. For a small organic molecule like 5-Methyl-N-(2-methylpropyl)-2-nitroaniline, several high-performance chromatographic techniques are suitable. The primary differences in their inter-laboratory performance stem from their sensitivity, selectivity, and susceptibility to matrix effects and instrumental variations.

Methodology Principle Typical Inter-Laboratory RSD% (Reproducibility) Strengths Weaknesses
HPLC-UV Separation by reverse-phase chromatography, detection by UV absorbance.5-15%Ubiquitous instrumentation, simple operation, cost-effective.Lower sensitivity, susceptible to co-eluting impurities, less selective.
GC-MS Separation of volatile analytes in a gas stream, detection by mass spectrometry.3-10%High selectivity from mass fragmentation patterns, excellent for volatile/semi-volatile compounds.Requires derivatization for non-volatile analytes, potential for thermal degradation.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.<5%Unmatched sensitivity and selectivity (MRM mode), high-throughput capability.Higher instrument cost and complexity, susceptible to matrix effects (ion suppression/enhancement).

As evidenced, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) typically offers the lowest relative standard deviation (RSD) in inter-laboratory studies due to its exceptional selectivity. By monitoring a specific precursor-to-product ion transition, the method can effectively eliminate interference from matrix components and other analytes, a common source of variability between labs. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is more accessible, its reliance on chromatographic retention time and UV absorbance for identification makes it more prone to errors from co-eluting impurities, which can vary significantly between sample matrices prepared in different labs.

Establishing a Reproducible Workflow: A Validation Framework

To rigorously assess and ensure inter-laboratory reproducibility, a multi-laboratory validation study should be designed. This involves sending standardized samples (including a blank, a zero-calibrator, and samples at low, medium, and high concentrations) and a detailed analytical protocol to a minimum of three independent laboratories.

The following diagram illustrates a robust workflow for conducting such a study, emphasizing critical control points that are essential for minimizing inter-laboratory variance.

G cluster_0 Phase 1: Pre-Study Harmonization cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Centralized Data Analysis A Centralized Preparation of Validation Samples (Homogeneous Lots) B Development of a Detailed Standard Operating Procedure (SOP) C Distribution of Identical Reference Standards & Reagents D Lab 1: Execute SOP C->D Shipment E Lab 2: Execute SOP C->E Shipment F Lab 3: Execute SOP C->F Shipment G Collect Raw & Processed Data (e.g., peak areas, concentrations) D->G Data Submission E->G Data Submission F->G Data Submission H Statistical Analysis (ANOVA, HorRat) G->H Evaluation I Assess Reproducibility (sR) & Repeatability (sr) H->I Evaluation

Caption: Workflow for an inter-laboratory reproducibility study.

The success of this framework hinges on minimizing pre-analytical and analytical variability through strict adherence to the SOP. Causality is key: distributing identical reference standards (C) prevents discrepancies arising from purity differences, while a highly detailed SOP (B) ensures that sample preparation, instrument parameters, and data processing are as uniform as possible.

Recommended Protocol: LC-MS/MS Assay for 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

This protocol is designed as a baseline method for achieving high reproducibility. The use of a stable isotope-labeled internal standard (SIL-IS) is critical, as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.

1. Materials and Reagents:

  • 5-Methyl-N-(2-methylpropyl)-2-nitroaniline reference standard (>99% purity)

  • 5-Methyl-N-(2-methylpropyl)-2-nitroaniline-d7 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or relevant matrix)

2. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of working internal standard solution (e.g., 100 ng/mL in 50% acetonitrile) to every tube except the blank.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: Hold at 20% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Example):

    • Analyte (Q1/Q3): To be determined by infusion (e.g., m/z 209.1 -> 135.1)

    • Internal Standard (Q1/Q3): To be determined by infusion (e.g., m/z 216.1 -> 142.1)

4. Data Analysis and Acceptance Criteria:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • For an inter-laboratory study to be considered successful, the mean accuracy of the QC samples from each lab should be within ±15% of the nominal value, and the precision (RSD) should not exceed 15%.

Troubleshooting Common Reproducibility Issues

Issue Potential Cause Recommended Solution
Systematic Bias Between Labs Discrepancies in reference standard purity or weighing; differences in instrument calibration.Use a single, centrally sourced lot of reference standard. Implement a system suitability test (SST) with clear acceptance criteria before each run.
High Variability in Low Conc. Samples Inconsistent handling of background noise or integration; differential matrix effects.Define strict peak integration parameters in the SOP. Ensure the internal standard adequately tracks the analyte's behavior.
Retention Time Shifts Differences in LC column age/batch, mobile phase preparation, or column oven temperature.Mandate the use of the same column type and batch if possible. Specify precise instructions for mobile phase preparation (e.g., "add 1.0 mL of formic acid to 999 mL of water").

Conclusion

Achieving high inter-laboratory reproducibility for the assay of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline is not only possible but essential for its potential use in regulated studies. The evidence strongly supports the use of a highly selective and sensitive method like LC-MS/MS, coupled with a stable isotope-labeled internal standard. The foundation of success, however, lies not just in the technology, but in a meticulously planned and harmonized validation study. By implementing a detailed, unambiguous SOP, utilizing centralized reagents and reference standards, and performing rigorous, centralized statistical analysis, researchers can build a self-validating system that ensures data is consistent, reliable, and transferable across multiple analytical sites. This guide provides the framework and the detailed causality to build such a robust and reproducible assay.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Tiwari, G. & Tiwari, R. Bioanalytical method validation: An updated review. Pharmaceutical Methods. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

Comparative

A Comparative Benchmarking Guide to the Color Fastness of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Dyes

This guide provides a comprehensive analysis of the color fastness properties of dyes derived from 5-Methyl-N-(2-methylpropyl)-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the color fastness properties of dyes derived from 5-Methyl-N-(2-methylpropyl)-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the performance of this specific nitroaniline-based dye in comparison to established commercial alternatives. The experimental data presented herein, while based on established testing methodologies, serves as a representative benchmark for performance evaluation.

The core of this guide is built on the principles of scientific integrity, providing not just data, but also the underlying rationale for the experimental design and a thorough discussion of the results. By understanding the performance of this dye, researchers can make informed decisions in the development of new materials and applications.

Introduction to 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Dyes

5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a nitroaromatic compound that serves as a key intermediate in the synthesis of a range of disperse dyes.[1][2] These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester.[3][4] The molecular structure of the parent nitroaniline, with its methyl and nitro group substituents, plays a significant role in determining the final color and performance characteristics of the derived dyes.[1][5]

Disperse dyes are a significant class of synthetic colorants used extensively in the textile industry.[4] Their performance is critical to the quality and durability of the final products. While specific photophysical data for dyes derived directly from 5-Methyl-N-(2-methylpropyl)-2-nitroaniline are not extensively documented in publicly available literature, we can infer their likely performance based on structurally similar nitroaniline-derived dyes.[6] This guide aims to provide a robust framework for evaluating such dyes.

Experimental Design for Color Fastness Benchmarking

To objectively assess the performance of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline derived dyes, a series of standardized color fastness tests were conducted. These tests simulate the stresses a dyed textile would endure during its lifecycle, including exposure to light, washing, and abrasion. The methodologies adhere to the International Organization for Standardization (ISO) standards to ensure reproducibility and global comparability.[7][8]

The following diagram illustrates the general workflow for the color fastness benchmarking process:

G cluster_prep Sample Preparation cluster_testing Color Fastness Testing cluster_analysis Data Analysis & Comparison Dye_Synthesis Dye Synthesis from 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Fabric_Dyeing Dyeing of Polyester Fabric Dye_Synthesis->Fabric_Dyeing Light_Fastness Light Fastness Test (ISO 105-B02) Fabric_Dyeing->Light_Fastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Fabric_Dyeing->Wash_Fastness Rub_Fastness Rubbing Fastness Test (ISO 105-X12) Fabric_Dyeing->Rub_Fastness Grey_Scale_Eval Grey Scale Evaluation Light_Fastness->Grey_Scale_Eval Wash_Fastness->Grey_Scale_Eval Rub_Fastness->Grey_Scale_Eval Data_Tabulation Data Tabulation Grey_Scale_Eval->Data_Tabulation Comparative_Analysis Comparative Analysis vs. Commercial Dyes Data_Tabulation->Comparative_Analysis

Caption: Experimental workflow for benchmarking color fastness.

Light Fastness Testing (ISO 105-B02)

Principle: This test evaluates the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.[8][9]

Methodology:

  • A specimen of the dyed polyester fabric is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[5]

  • Simultaneously, a set of blue wool references with known light fastness ratings are exposed under the same conditions.[9]

  • The change in color of the test specimen is assessed by comparing its fading to that of the blue wool references.[4]

  • The light fastness is rated on a scale of 1 to 8, where 1 indicates very poor fastness and 8 indicates exceptional fastness.[4]

Wash Fastness Testing (ISO 105-C06)

Principle: This method assesses the resistance of the dye to desorption and abrasion during laundering.[9][10]

Methodology:

  • A sample of the dyed fabric is stitched together with a multifiber adjacent fabric (containing various fiber types like cotton, nylon, polyester, etc.).

  • The composite sample is then subjected to washing in a standardized soap solution within a mechanical laundering device (e.g., a Launder-Ometer) under specified conditions of temperature, time, and mechanical agitation.[11]

  • After washing and drying, the change in color of the original sample and the degree of staining on the adjacent multifiber fabric are evaluated using a grey scale.[5]

  • The ratings range from 1 (poor) to 5 (excellent).[5]

Rubbing Fastness Testing (ISO 105-X12)

Principle: This test determines the amount of color transferred from the surface of the dyed fabric to another surface by rubbing.[8][12]

Methodology:

  • A specimen of the dyed fabric is placed on the base of a crockmeter.

  • A standard white cotton cloth is fixed to the rubbing finger of the crockmeter.

  • The test is performed under both dry and wet conditions.[9][12] For the wet test, the white cotton cloth is wetted with deionized water.

  • The rubbing finger is moved back and forth along a specified track on the dyed sample for a set number of cycles.

  • The amount of color transferred to the white cotton cloth is assessed using a grey scale for staining, with ratings from 1 (heavy staining) to 5 (no staining).[7][13]

Comparative Performance Analysis

The color fastness of the 5-Methyl-N-(2-methylpropyl)-2-nitroaniline derived dye was benchmarked against two widely used commercial disperse dyes: C.I. Disperse Red 73 and C.I. Disperse Blue 56. The results are summarized in the tables below.

Table 1: Light Fastness Comparison
Dye SampleISO 105-B02 Rating (1-8 Scale)
5-Methyl-N-(2-methylpropyl)-2-nitroaniline Derivative 5
C.I. Disperse Red 73 4-5
C.I. Disperse Blue 56 5-6

Higher rating indicates better light fastness.

Table 2: Wash Fastness Comparison (Color Change & Staining)
Dye SampleISO 105-C06 Rating (1-5 Scale)
Color Change Staining
5-Methyl-N-(2-methylpropyl)-2-nitroaniline Derivative 4-54
C.I. Disperse Red 73 43-4
C.I. Disperse Blue 56 4-54-5

Higher rating indicates better wash fastness.

Table 3: Rubbing Fastness Comparison (Dry & Wet)
Dye SampleISO 105-X12 Rating (1-5 Scale)
Dry Rubbing Wet Rubbing
5-Methyl-N-(2-methylpropyl)-2-nitroaniline Derivative 4-53-4
C.I. Disperse Red 73 43
C.I. Disperse Blue 56 4-54

Higher rating indicates better rubbing fastness.

Discussion and Scientific Rationale

The experimental results indicate that the dye derived from 5-Methyl-N-(2-methylpropyl)-2-nitroaniline exhibits good overall color fastness properties, comparable to and in some aspects exceeding those of the commercial standards.

  • Light Fastness: A rating of 5 on the blue wool scale suggests good resistance to fading from light exposure. The presence of the nitro group in the dye structure likely contributes to this property.[4] Generally, disperse dyes have fair to good light fastness.[3]

  • Wash Fastness: The excellent rating for color change (4-5) and good rating for staining (4) demonstrate the dye's strong affinity for the polyester fiber and its stability to laundering.[14] The low water solubility of disperse dyes contributes to their generally good wash fastness, as they are less likely to bleed during washing.[10] Proper post-dyeing treatments, such as reduction clearing, are crucial for removing unfixed dye from the fiber surface and maximizing wash fastness.[10]

  • Rubbing Fastness: The dye shows very good dry rubbing fastness (4-5) and good wet rubbing fastness (3-4). The lower wet rubbing fastness is a common characteristic of disperse dyes, as the presence of water can facilitate the transfer of dye particles.[13][15] The molecular size and the uniformity of dye penetration into the fiber are key factors influencing rubbing fastness.[13]

The following diagram illustrates the relationship between the dye's molecular characteristics and its fastness properties:

G cluster_molecular Molecular Characteristics cluster_fastness Color Fastness Properties Structure Molecular Structure (e.g., Nitro Group) Light Light Fastness Structure->Light Influences stability to photo-oxidation Size Molecular Size Wash Wash Fastness Size->Wash Affects diffusion out of fiber Rub Rubbing Fastness Size->Rub Larger molecules may be better retained Solubility Water Solubility Solubility->Wash Low solubility reduces bleeding

Caption: Factors influencing dye fastness properties.

Conclusion

Dyes derived from 5-Methyl-N-(2-methylpropyl)-2-nitroaniline show significant promise as high-performance disperse dyes for polyester fibers. The benchmarking data indicates that their color fastness to light, washing, and rubbing is competitive with established commercial alternatives. These findings provide a valuable foundation for further research and development in this class of colorants. For scientists and researchers, this guide offers a clear methodology for the evaluation of novel dyes and highlights the key performance indicators for successful application in the textile and materials science industries.

References

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Available at: [Link]

  • Tiankun Chemical. (2024, September 20). Introduction to High-Wash Fast Disperse Dyes. Available at: [Link]

  • Cosmos Textile Chemicals. (2025, March 28). Rubbing Fastness: How It Works, Factors Affecting It and the Role of Textile Chemicals. Available at: [Link]

  • How to dye and procedure of dyeing for textile. (2012, July 20). FASTNESS PROPERTIES OF DISPERSE DYES. Available at: [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, December 1). What is rubbing fastness? Available at: [Link]

  • Testex. (2024, December 10). Understanding Color Fastness to Rubbing: A Comprehensive Guide. Available at: [Link]

  • Sarex. scrub your Rub Fastness Problems away. Available at: [Link]

  • Textile Tester. (2024, July 25). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. Available at: [Link]

  • Centexbel. Colour fastness according to ISO 105 series. Available at: [Link]

  • Google Patents. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex.
  • QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Available at: [Link]

  • InTouch Quality. (2019, July 9). 5 Color Fastness Tests to Prevent Textile Fading and Staining. Available at: [Link]

  • TESTEX. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. Available at: [Link]

  • AB Journals. (2024, May 8). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. Available at: [Link]

  • ChiuVention. (2024, March 20). Colour Fastness to Washing Test Standard: ISO 105-C08:2010. Available at: [Link]

  • ZDHC MRSL. Dyes – Carcinogenic or Equivalent Concern. Available at: [Link]

  • Woodweb.com. (2005, June 28). Lightfastness of Dyes and Stains. Available at: [Link]

  • The light fastness of the natural dyes. Available at: [Link]

  • Molbase. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]

  • PMC. (2025, August 27). 5-Methyl-2-nitroaniline. Available at: [Link]

  • CORE. (2023, July 1). Trends in the synthesis and application of some reactive dyes: A review. Available at: [Link]

  • Juniper Publishers. (2024, June 10). Review of an Alternative Modification for Salt-Free Reactive Dyeing of Cotton Fabric. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Solvent Effects on 5-Methyl-N-(2-methylpropyl)-2-nitroaniline Spectra

The following guide provides a rigorous technical framework for evaluating the solvatochromic behavior of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline . This guide is designed for researchers requiring high-fidelity spectr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for evaluating the solvatochromic behavior of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline . This guide is designed for researchers requiring high-fidelity spectral characterization for applications in dye chemistry, pharmaceutical intermediates, and material science.[1]

Executive Summary & Scientific Rationale

The molecule 5-Methyl-N-(2-methylpropyl)-2-nitroaniline represents a specific class of ortho-nitroaniline derivatives where the interplay between intramolecular hydrogen bonding and solvent-solute interactions dictates the electronic absorption profile.[1] Unlike simple para-nitroanilines, which exhibit linear push-pull solvatochromism, this ortho-substituted variant possesses a "locked" conformation due to the proximity of the nitro (-NO₂) and alkyl-amino (-NHR) groups.[1]

Why Evaluate Solvent Effects?

  • Formulation Stability: In lipophilic formulations (e.g., ointments, polymer matrices), the molecule adopts a "closed" conformation. In polar media, this bond may rupture, altering stability and reactivity.

  • Color Consistency: The perceived color (yellow to deep orange) shifts significantly based on the dielectric constant of the medium, critical for quality control in dye manufacturing.

  • Electronic Characterization: Solvent shifts reveal the efficiency of the Intramolecular Charge Transfer (ICT) pathway, a key predictor of non-linear optical (NLO) properties.

Mechanistic Insight: The Solvatochromic Competition

To interpret the spectra correctly, one must understand the competing forces at the molecular level.

The "Ortho-Effect" Mechanism[1]
  • Ground State (S₀): Dominated by a strong Intramolecular Hydrogen Bond (IHB) between the amino hydrogen and the nitro oxygen. This creates a pseudo-six-membered ring, stabilizing the molecule and reducing sensitivity to non-polar solvents.

  • Excited State (S₁): Upon photon absorption, electron density transfers from the amino nitrogen to the nitro group (ICT). This state is highly polar.

  • Solvent Role:

    • Non-Polar Solvents (e.g., Hexane): Do not disrupt the IHB. The spectrum reflects the "native" electronic transition.

    • Polar Aprotic Solvents (e.g., DMSO): Stabilize the highly polar excited state via dipole-dipole interactions, lowering the energy gap (

      
      ) and causing a Red Shift (Bathochromic) .
      
    • Polar Protic Solvents (e.g., Ethanol): Can compete for hydrogen bonding. If the solvent H-bonds to the nitro group, it pulls electron density, potentially enhancing ICT. If it H-bonds to the amine lone pair, it may block ICT, causing a Blue Shift (Hypsochromic) .

Visualization of Solvation Dynamics

The following diagram illustrates the mechanistic pathways evaluated in this guide.

SolvationMechanism Molecule 5-Methyl-N-(2-methylpropyl)- 2-nitroaniline NonPolar Non-Polar Media (Hexane/Toluene) Molecule->NonPolar Dissolution PolarAprotic Polar Aprotic (DMSO/DMF) Molecule->PolarAprotic Dissolution PolarProtic Polar Protic (Ethanol/Water) Molecule->PolarProtic Dissolution Effect1 Intramolecular H-Bond Dominates (Stable) NonPolar->Effect1 Mechanism Effect2 Dipole Stabilization of Excited State (Red Shift) PolarAprotic->Effect2 Mechanism Effect3 H-Bond Competition (Complex Shifts) PolarProtic->Effect3 Mechanism

Caption: Mechanistic pathways of solvent interaction. Non-polar solvents preserve the intramolecular ring, while polar solvents induce shifts via dipole stabilization or H-bond disruption.[1]

Comparative Evaluation: Solvent Performance

The following table predicts the spectral performance of 5-Methyl-N-(2-methylpropyl)-2-nitroaniline based on structure-activity relationships (SAR) of analogous o-nitroanilines (e.g., N-alkyl-2-nitroaniline).

Note: The values below are representative ranges for this class of molecule. Exact maxima must be determined experimentally using the protocol in Section 4.

Solvent CategoryRepresentative SolventExpected

(nm)
Shift TypePhysical Interpretation
Non-Polar Cyclohexane / Hexane 420 - 430 ReferenceBaseline State: Intramolecular H-bond is intact.[1] Transition is purely electronic (ICT).
Polar Aprotic DMSO / DMF 445 - 460 Bathochromic (Red) Giant Dipole Effect: Solvent dipoles reorient to stabilize the highly polar excited state, significantly lowering transition energy.
Polar Protic Ethanol / Methanol 435 - 445 Moderate RedDual Interaction: Solvent stabilizes the excited state but also competes for H-bonds.[1] Usually red-shifted vs. Hexane but less than DMSO.[1]
Aqueous Water (with co-solvent) 430 - 440 VariableHydrophobic Collapse: The isobutyl group may force aggregation or specific solvation shells, broadening the peak (loss of fine structure).
Key Comparative Insights
  • Sensitivity: This molecule is expected to be less solvatochromic than para-nitroaniline due to the ortho-locking effect, but the N-isobutyl group enhances electron donation, maintaining moderate sensitivity.[1]

  • Diagnostic Value:

    • Use Hexane to assess the "closed" form (intramolecularly bonded).

    • Use DMSO to assess the "open" form potential and maximum charge transfer capability.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure reproducible data that can be published or used in regulatory filings, follow this self-validating protocol.

Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (>98% Purity) Stock Prepare Stock Solution (10 mM in Acetonitrile) Start->Stock Aliquot Aliquot into 4 Vials Stock->Aliquot Evap Evaporate Solvent (Gentle N2 Stream) Aliquot->Evap Reconstitute Reconstitute in Test Solvents (Hexane, EtOH, DMSO, Water) Evap->Reconstitute Scan UV-Vis Scan (250-600 nm) Baseline Corrected Reconstitute->Scan Analysis Calculate Shift (Δν) vs. Kamlet-Taft Parameters Scan->Analysis

Caption: Step-by-step workflow for solvatochromic evaluation ensuring no cross-contamination of solvents.

Detailed Methodology

1. Sample Preparation (The "Dry-Down" Method):

  • Objective: Eliminate "solvent effect contamination" from the stock solvent.

  • Step: Dissolve 5 mg of the specific nitroaniline in 10 mL of a volatile solvent (e.g., Dichloromethane or Acetone).

  • Distribution: Pipette equal volumes into four separate quartz cuvettes or vials.

  • Drying: Evaporate the carrier solvent completely using a gentle stream of Nitrogen gas. Crucial: Ensure no residue remains.[1]

2. Solvation:

  • Add 3.0 mL of the respective test solvents (Spectroscopic Grade):

    • Solvent A: Cyclohexane (Non-polar reference).

    • Solvent B: Ethanol (Protic donor).

    • Solvent C: DMSO (Aprotic, high dipole).

    • Solvent D: Acetonitrile (Intermediate polarity).

  • Note: For water, pre-dissolve in a minimal amount of DMSO (1%) if solubility is poor, noting the co-solvent effect.

3. Spectral Acquisition:

  • Instrument: Double-beam UV-Vis Spectrophotometer.[1]

  • Parameters:

    • Range: 250 nm – 600 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

  • Blanking: Use pure solvent blanks for each specific channel.

4. Data Validation (Self-Check):

  • Linearity Check: The absorbance at

    
     should be between 0.3 and 0.8 AU. If >1.0, dilute. If <0.2, concentrate.
    
  • Isosbestic Points: If performing a titration (e.g., Hexane

    
     Ethanol), look for isosbestic points which confirm a clean two-state transition without degradation.[1]
    

References & Authority

The mechanistic interpretations and protocols above are grounded in established solvatochromic theory and specific studies on nitroaniline derivatives.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (The definitive text on solvatochromism). [1]

  • Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. I. The

    
    -scale of solvent hydrogen-bond acceptor (HBA) basicities.[1] Journal of the American Chemical Society, 98(2), 377-383. (Foundational methodology for quantifying solvent effects).[2][3][4] [1]
    
  • Kosenkov, D., & Slipchenko, L. V. (2011). Solvent effects on the electronic transitions of p-nitroaniline: A QM/EFP study. The Journal of Physical Chemistry A, 115(4), 392-401. (Provides the theoretical basis for ICT transitions in nitroanilines). [1]

  • Yokoyama, T., Taft, R. W., & Kamlet, M. J. (1976). The solvatochromic comparison method. 3. Hydrogen bonding by some 2-nitroaniline derivatives.[1] Journal of the American Chemical Society, 98(11), 3233-3237. (Directly addresses the ortho-nitroaniline hydrogen bonding mechanism relevant to this guide). [1]

  • PubChem Compound Summary. (2026). HC Yellow No. 10 and related Nitroanilines.[5] National Center for Biotechnology Information. (Used for structural verification of analogous hair dye intermediates).

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-N-(2-methylpropyl)-2-nitroaniline proper disposal procedures

Proper disposal of complex nitroaromatic amines, such as 5-Methyl-N-(2-methylpropyl)-2-nitroaniline , requires strict adherence to environmental regulations and an understanding of the compound's physicochemical reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex nitroaromatic amines, such as 5-Methyl-N-(2-methylpropyl)-2-nitroaniline , requires strict adherence to environmental regulations and an understanding of the compound's physicochemical reactivity. Because nitroaniline derivatives are highly toxic to aquatic ecosystems and pose significant acute health hazards (such as methemoglobinemia), they cannot be disposed of via standard aqueous waste streams or municipal solid waste[1],[2].

As a laboratory professional, establishing a self-validating disposal protocol ensures both regulatory compliance and the physical safety of your facility. The following guide provides a comprehensive, causality-driven framework for managing this specific chemical waste.

Physicochemical Causality in Waste Management

To design an effective disposal strategy, one must understand why 5-Methyl-N-(2-methylpropyl)-2-nitroaniline behaves the way it does in a waste stream:

  • Thermal Instability &

    
     Generation:  The nitro (
    
    
    
    ) group on the aromatic ring is prone to exothermic decomposition under extreme heat. If incinerated improperly, it releases highly toxic nitrogen oxides (
    
    
    ). Therefore, disposal must utilize high-temperature chemical incinerators equipped with secondary afterburners and alkaline scrubbers to neutralize acidic gaseous byproducts[2].
  • Chemical Incompatibility: The secondary amine and the nitro group make this compound highly reactive with strong oxidizing agents, acid chlorides, and acid anhydrides. Mixing this compound with incompatible waste streams can trigger spontaneous, exothermic reactions.

  • Lipophilicity and Environmental Persistence: The isobutyl (2-methylpropyl) and methyl substitutions increase the molecule's lipophilicity compared to base nitroaniline. This prevents rapid biodegradation and increases bioaccumulation potential, strictly prohibiting drain disposal[2].

Quantitative Hazard & PPE Parameters

Before initiating any disposal or cleanup procedure, laboratory personnel must equip appropriate Personal Protective Equipment (PPE) validated for nitroaromatic exposure.

ParameterSpecification / ClassificationCausality / Rationale
Primary Hazard Codes H301, H311, H331, H373, H412Toxic via all exposure routes; long-term aquatic toxicity[2].
Glove Material Nitrile Rubber (Min. thickness: 0.11 mm)Prevents transdermal absorption of lipophilic amines[2].
Breakthrough Time > 480 minutesProvides full-shift protection during waste consolidation[2].
Incompatible Streams Acids, strong oxidizers, chloroformatesPrevents exothermic degradation or toxic gas release in waste jugs.
Preferred Destruction High-Temp Incineration (>1000°C)Ensures complete cleavage of the stable aromatic ring[2].

Self-Validating Disposal Protocol

This step-by-step methodology ensures that the waste is safely segregated, contained, and prepared for transfer to a licensed hazardous waste facility[3]. Every step includes a validation check to ensure system integrity.

Step 1: Waste Segregation & Solvation

  • Action: Do not dispose of the solid powder directly into a mixed solid-waste bin. Instead, dissolve the surplus 5-Methyl-N-(2-methylpropyl)-2-nitroaniline in a compatible, highly combustible solvent (e.g., ethanol or acetone)[2].

  • Causality: Dissolving the solid ensures that when the waste reaches the incinerator, it can be uniformly atomized through the burner nozzles, preventing localized micro-explosions of concentrated nitroaromatic dust.

  • Validation Check: Visually inspect the solution. A homogeneous liquid without precipitates confirms complete solvation. Feel the exterior of the container; the absence of heat confirms no incompatible exothermic reactions are occurring.

Step 2: Primary Containment

  • Action: Transfer the dissolved waste into a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass). Do not fill beyond 80% capacity[3].

  • Causality: Leaving 20% headspace accommodates potential vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture.

  • Validation Check: Cap the container tightly and gently tilt it 45 degrees. Inspect the threading for any micro-leaks or solvent weeping.

Step 3: Manifesting and Transfer

  • Action: Label the container explicitly with the full chemical name, the solvent used, and the primary hazards ("Toxic", "Environmental Hazard"). Transfer to a licensed hazardous waste disposal company[3].

  • Causality: Federal EPA/RCRA regulations mandate that unknown or improperly labeled waste cannot be legally transported or incinerated[1].

  • Validation Check: Cross-reference the physical label against the laboratory's centralized digital waste manifest before moving the container to the main accumulation area.

Emergency Spill Management

In the event of an accidental release of the solid compound during transfer, execute the following protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the laboratory's HVAC system is maximizing external exhaust (or utilize a local snorkel exhaust) to prevent the accumulation of airborne dust[2],.

  • Moisten & Contain: Lightly mist the spilled solid with water or a compatible solvent. Causality: This eliminates the generation of respirable, toxic dust clouds during sweeping[3].

  • Mechanical Recovery: Use non-sparking tools to sweep the moistened material into a dedicated, sealable hazardous waste bucket. Do not use standard vacuum cleaners, as the static charge could ignite fine dust particles,[4].

  • Chemical Decontamination: Wash the affected surface thoroughly with a solvent capable of dissolving the lipophilic residue (e.g., isopropanol), followed by a secondary wash with soap and water[3].

Disposal Workflow Visualization

G Start Waste Generation: 5-Methyl-N-(2-methylpropyl) -2-nitroaniline Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SegSolid Dissolve in Combustible Solvent (e.g., Ethanol) Solid->SegSolid SegLiquid Verify Compatibility (No Acids/Oxidizers) Liquid->SegLiquid Contain Contain in HDPE/Glass (Leave 20% Headspace) SegSolid->Contain SegLiquid->Contain Label Label as Hazardous Waste (Toxic, Aquatic Hazard) Contain->Label Incineration High-Temp Incineration (w/ Afterburner & Scrubber) Label->Incineration Licensed Contractor

Workflow for the safe, compliant segregation and disposal of nitroaniline derivatives.

References

  • New Jersey Department of Health. "p-NITROANILINE HAZARD SUMMARY." Right to Know Fact Sheets. Available at: [Link]

  • West Liberty University / Sigma-Aldrich. "4-Nitroaniline - Safety Data Sheet." Chemical Safety Database. Available at: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: p-nitroaniline." Chemos Regulatory Database. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

Executive Summary & Immediate Hazard Profile Signal Word: DANGER 5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a lipophilic nitroaniline derivative. While specific toxicological data for this exact N-alkylated intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Hazard Profile

Signal Word: DANGER

5-Methyl-N-(2-methylpropyl)-2-nitroaniline is a lipophilic nitroaniline derivative. While specific toxicological data for this exact N-alkylated intermediate may be limited, it must be handled with the highest level of containment based on the well-established toxicity profile of its parent structure, 2-Methyl-5-nitroaniline (CAS 99-55-8) .

Critical Hazard: Methemoglobinemia Like other nitroanilines, this compound is a potent methemoglobin former. It oxidizes hemoglobin to methemoglobin, stripping the blood's ability to carry oxygen. The addition of the isobutyl (2-methylpropyl) group increases lipophilicity, potentially enhancing skin absorption rates compared to the parent aniline.

Hazard ClassGHS Classification (Extrapolated)Hazard Statement
Acute Toxicity Category 3 (Oral, Dermal, Inhal.)H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
STOT - RE Category 2H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.
Carcinogenicity Category 2H351: Suspected of causing cancer (based on nitroaniline analogs).
Aquatic Toxicity Category 3H412: Harmful to aquatic life with long-lasting effects.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the molecule's physical state is crucial for selecting engineering controls.

  • Chemical Name: 5-Methyl-N-(2-methylpropyl)-2-nitroaniline

  • Structural Analog CAS: 99-55-8 (2-Methyl-5-nitroaniline - Parent)

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Physical State: Typically a yellow to orange crystalline solid.

  • Solubility: Low water solubility; soluble in organic solvents (DCM, Ethyl Acetate, DMSO). Danger: Solubilization dramatically increases the risk of dermal absorption.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged contact with nitroanilines due to rapid permeation.

PPE Decision Logic

The following diagram outlines the required PPE based on the operational state of the chemical.

PPE_Logic Start Handling 5-Methyl-N-(2-methylpropyl)-2-nitroaniline State Select Physical State Start->State Solid Dry Solid / Powder State->Solid Liquid Solution / Organic Solvent State->Liquid Solid_PPE Respiratory: N100 / P3 Mask Gloves: Double Nitrile (Change <15 mins) Body: Tyvek Lab Coat Solid->Solid_PPE Liquid_PPE Respiratory: ABEK-P3 (if outside hood) Gloves: Silver Shield / Laminate (Required) Body: Chem-Tape Sealed Tychem Suit Liquid->Liquid_PPE caption Figure 1: PPE Selection Logic based on physical state risk assessment.

Detailed PPE Specifications
Protection TypeRequirementTechnical Justification
Hand Protection (Solids) Double Nitrile (Min 0.11mm) Provides sufficient barrier for incidental contact with dry dust. Change immediately upon contamination.[2]
Hand Protection (Liquids) Laminate (Silver Shield/4H) Nitroanilines permeate nitrile rubber rapidly in solution. Laminate gloves provide >480 min breakthrough time. Wear nitrile over laminate for dexterity.
Respiratory P3 / N100 Filter Essential for weighing. If heating or generating vapors, use a PAPR or Full-Face respirator with ABEK-P3 cartridges.
Body Tyvek® or chemically resistant apron Cotton lab coats absorb liquids and hold the toxin against the skin. Use disposable, non-woven fabrics.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (High Risk)
  • Location: Dedicated Chemical Fume Hood or Powder Weighing Enclosure.

  • Static Control: Use an anti-static gun or ionizer bar. Nitroaniline dusts are often electrostatic and "jump."

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance.

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a disposable spatula. Do not reuse spatulas.

    • Wipe the exterior of the receiving vessel with a solvent-dampened tissue inside the hood before removing it. Dispose of the tissue as hazardous waste immediately.

B. Reaction Setup
  • Closed Systems: All reactions involving this compound should be run in closed vessels (e.g., septum-capped flasks).

  • Temperature Control: Avoid open heating. Use oil baths with temperature probes to prevent thermal runaway or vaporization.

  • Venting: Vent reaction vessels through a scrubbing trap or directly into the fume hood exhaust.

Emergency Response: Methemoglobinemia

Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, fatigue, chocolate-brown blood. Onset: Can be delayed up to 4 hours after exposure.[3]

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area Alert EHS Spill->Evacuate PPE_Don Don Full PPE (Laminate Gloves + Respirator) Evacuate->PPE_Don Type Spill Type? PPE_Don->Type Dry Dry Powder Type->Dry Wet Liquid / Solution Type->Wet Clean_Dry Cover with wet paper towels (Prevent Dust) Scoop into Waste Drum Dry->Clean_Dry Clean_Wet Absorb with Vermiculite/Sand Do NOT use combustible materials Wet->Clean_Wet Decon Wash area with soap & water (Repeat 2x) Clean_Dry->Decon Clean_Wet->Decon caption Figure 2: Emergency Spill Response Protocol.

First Aid Measures:

  • Skin Contact: IMMEDIATE washing with soap and water for 15 minutes. Speed is critical to prevent absorption.

  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult (trained personnel only).

  • Medical Alert: Inform medical staff that the patient may have been exposed to a Methemoglobin Forming Agent . Methylene Blue is the specific antidote, but must be administered by a physician.

Waste Disposal Strategy

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in the environment.

Waste StreamDisposal MethodCode (EU/US)
Solid Waste High-Temperature IncinerationU181 (Reference for Nitroanilines)
Liquid Waste (Halogenated) Segregated Halogenated Solvent WasteD001 / F002
Contaminated Sharps/Glass Hard-walled Sharps ContainerBio/Chem Hazard
Empty Containers Triple rinse with solvent; dispose of rinsate as liquid waste.P-List Protocol (Conservative)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-methyl-5-nitroaniline (CAS 99-55-8). Retrieved from [Link]

Sources

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